SLB1122168
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H36ClN3O |
|---|---|
Molecular Weight |
394.0 g/mol |
IUPAC Name |
6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H35N3O.ClH/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H/t19-;/m0./s1 |
InChI Key |
VVHUHNZYNZOTEH-FYZYNONXSA-N |
Isomeric SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.Cl |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SLB1122168
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLB1122168 is a potent and selective small molecule inhibitor of Spinster Homolog 2 (Spns2), a crucial transporter of the signaling lipid sphingosine-1-phosphate (S1P). By blocking the egress of S1P from cells, this compound disrupts the S1P gradient essential for lymphocyte trafficking, leading to a dose-dependent reduction in circulating lymphocytes. This mechanism of action presents a promising therapeutic strategy for autoimmune diseases and other conditions driven by lymphocyte-mediated pathology. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Spns2-Mediated S1P Transport
The primary mechanism of action of this compound is the direct inhibition of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). S1P is a critical signaling molecule that regulates a diverse array of cellular processes, including cell proliferation, survival, and migration. In the context of the immune system, a precise extracellular S1P gradient is necessary for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system.
This compound potently inhibits the Spns2-mediated release of S1P from cells, thereby disrupting the established S1P gradient.[1] This interference with S1P transport effectively traps lymphocytes within the lymphoid organs, preventing their migration to sites of inflammation. The result is a significant and dose-dependent reduction in the number of circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[1][2]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 94 nM | HeLa (expressing mouse Spns2) | S1P Release Assay | [1] |
Table 2: In Vivo Pharmacodynamic Effect of this compound on Circulating Lymphocytes in Mice
| Dose (mg/kg, i.p.) | Time Point | % Reduction in Lymphocytes | Animal Model | Reference |
| 10 | 4 hours | Significant, dose-dependent decrease | C57BL/6j mice | [1] |
| 30 | 4 hours | Significant, dose-dependent decrease | C57BL/6j mice | [2] |
Note: While specific percentage reductions at each dose are not detailed in the readily available literature, the data consistently demonstrates a significant and dose-dependent effect.
Signaling Pathway and Molecular Interactions
The inhibition of Spns2 by this compound initiates a cascade of events that culminates in lymphopenia. The binding of this compound to Spns2 has been elucidated through cryogenic electron microscopy (cryo-EM) studies.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Molecular Binding
Cryo-EM studies have revealed that this compound binds to Spns2 in its inward-facing conformation, effectively locking the transporter in a state that prevents the binding and subsequent export of S1P. While the specific interacting residues for this compound are not yet fully detailed in public literature, studies of similar Spns2 inhibitors suggest that binding occurs within the central cavity of the transporter. For a related inhibitor, SLF80821178, molecular modeling suggests key interactions with Asn112 and Ser211, as well as π-stacking with Phe234. It is highly probable that this compound engages with a similar binding pocket within Spns2.
Experimental Protocols
In Vitro S1P Release Assay
This protocol is adapted from Kharel et al., SLAS Discovery, 2023.
Objective: To quantify the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells.
Materials:
-
HeLa cells transfected with a plasmid encoding mouse Spns2.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium containing 0.2% fatty acid-free BSA (release medium).
-
This compound stock solution in DMSO.
-
S1P catabolism inhibitors: 4-deoxypyridoxine (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).
-
d7-S1P internal standard.
-
Trifluoroacetic acid (TFA).
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.
-
Inhibitor Treatment: Remove the growth medium and wash the cells. Add the release medium containing the S1P catabolism inhibitors and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for 16-18 hours at 37°C.
-
Sample Collection: Collect the release medium.
-
S1P Extraction:
-
Add the d7-S1P internal standard to the collected medium.
-
Precipitate the BSA-bound S1P by adding TFA.
-
Centrifuge to pellet the protein and extract S1P from the pellet.
-
-
Quantification: Analyze the extracted S1P levels by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of S1P release relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Lymphocyte Reduction Assay
Objective: To determine the in vivo efficacy of this compound in reducing circulating lymphocyte counts.
Materials:
-
Age-matched female C57BL/6j mice.
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Vehicle control.
-
EDTA-coated microcapillary tubes for blood collection.
-
Automated hematology analyzer.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single i.p. injection of this compound at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.
-
Blood Collection: At a specified time point post-injection (e.g., 4 hours), collect blood samples from the retro-orbital sinus using EDTA-coated microcapillary tubes.
-
Lymphocyte Counting: Determine the absolute lymphocyte count using an automated hematology analyzer.
-
Data Analysis: Compare the lymphocyte counts in the this compound-treated groups to the vehicle-treated group to determine the percent reduction.
Conclusion
This compound is a potent and specific inhibitor of the S1P transporter Spns2. Its mechanism of action, centered on the disruption of the S1P gradient and subsequent reduction of circulating lymphocytes, represents a targeted approach to modulating the immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Spns2 inhibitors and related therapeutic areas. Further investigation into the precise molecular interactions between this compound and Spns2 will continue to refine our understanding of this promising therapeutic agent.
References
SLB1122168: A Potent and Selective Inhibitor of the Sphingosine-1-Phosphate Transporter Spns2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that governs a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function[1][2][3]. The extracellular gradient of S1P is tightly regulated by its synthesis, degradation, and transport. Spinster homolog 2 (Spns2) has been identified as a major facilitator superfamily (MFS) transporter responsible for the export of S1P from various cell types, particularly endothelial cells, thereby playing a pivotal role in establishing the S1P gradients necessary for lymphocyte egress from lymphoid organs[1][2][4][5]. Dysregulation of S1P signaling is implicated in autoimmune diseases, cancer, and inflammatory disorders, making Spns2 an attractive therapeutic target[5].
This technical guide provides a comprehensive overview of SLB1122168, a potent and selective inhibitor of Spns2. We will delve into its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its effects in preclinical models. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting the S1P signaling pathway.
Core Compound Data: this compound and Comparators
This compound emerged from structure-activity relationship (SAR) studies aimed at improving the potency of earlier Spns2 inhibitors[6]. The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of Spns2 Inhibitors
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Spns2 | Spns2-mediated S1P release | 94 nM | [3][7][8] |
| SLF1081851 (16d) | Spns2 | S1P release from HeLa cells | 1.93 µM | [9] |
| SLF80821178 (11i) | Spns2 | S1P release from HeLa cells | 51 ± 3 nM | [9][10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dose and Route | Reference |
| Cmax | 4 µM | 10 mg/kg, intraperitoneal | [7][11] |
| Tmax | 2 hours | 10 mg/kg, intraperitoneal | [7][11] |
| Half-life (t1/2) | 8 hours | 10 mg/kg, intraperitoneal | [7][11] |
| Exposure | ≥1 µM for 24 hours | 10 mg/kg, intraperitoneal | [7][11] |
Table 3: In Vivo Pharmacodynamic Effects of Spns2 Inhibitors
| Compound | Species | Dose and Route | Primary Effect | Reference |
| This compound | Mice & Rats | Dose-dependent, i.p. | Decrease in circulating lymphocytes | [7][8][12] |
| SLF1081851 | Mice & Rats | 20 mg/kg | Decrease in blood lymphocytes and plasma S1P | [9] |
| SLF80821178 | Mice | 10 mg/kg, oral | ~50% reduction in circulating lymphocytes | [9] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the S1P transporter Spns2. By blocking Spns2-mediated export of S1P from cells, this compound disrupts the extracellular S1P gradient that is essential for the egress of lymphocytes from secondary lymphoid organs[4][5]. This leads to a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition[7][8].
dot
Caption: S1P signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro S1P Release Assay
This assay is crucial for determining the potency of Spns2 inhibitors.
Objective: To quantify the inhibition of Spns2-mediated S1P export from cells.
Cell Lines:
-
HeLa cells: These cells do not endogenously express Spns2 and are transfected with a plasmid encoding for mouse Spns2[7].
-
U-937 or THP-1 cells: These human monocytic cell lines endogenously express Spns2[2].
Methodology:
-
Cell Culture and Transfection (for HeLa cells):
-
HeLa cells are cultured in standard media.
-
Cells are transfected with a pcDNA3.1 plasmid encoding mouse Spns2. Stable cell pools are selected using G418[1].
-
-
Inhibitor Treatment:
-
Cells are seeded in 12-well plates.
-
The cells are treated with a cocktail of S1P degradation inhibitors (e.g., sodium fluoride, sodium orthovanadate, 4-deoxypyridoxine) to prevent S1P catabolism[13].
-
Varying concentrations of this compound or other test compounds are added to the wells.
-
-
S1P Export and Collection:
-
The cells are incubated for a defined period (e.g., 16-18 hours) to allow for S1P export into the culture medium[13].
-
The culture medium (supernatant) is collected.
-
-
S1P Quantification by LC-MS/MS:
-
Data Analysis:
-
The concentration of S1P in the media is inversely proportional to the inhibitor concentration[2].
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
dot
Caption: Experimental workflow for the in vitro S1P release assay.
In Vivo Assessment of Pharmacodynamics
The primary in vivo pharmacodynamic marker for Spns2 inhibition is the reduction of circulating lymphocytes.
Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on peripheral blood lymphocyte counts.
Animal Models:
-
Mice: C57BL/6 strain is commonly used[12].
-
Rats: Specific strains are mentioned in the literature.
Methodology:
-
Compound Administration:
-
This compound is formulated in an appropriate vehicle for administration.
-
The compound is administered to animals via a specific route, typically intraperitoneal (i.p.) injection, at various doses[7].
-
-
Blood Collection:
-
Lymphocyte Counting:
-
Absolute lymphocyte counts are determined using a CBC/differential blood analyzer[13].
-
-
Data Analysis:
-
Lymphocyte counts from treated animals are compared to those from vehicle-treated control animals.
-
A dose-response relationship is established to determine the extent of lymphocyte reduction at different doses of this compound.
-
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Spns2 in Lymphocyte Egress from Lymph Nodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The egress of lymphocytes from secondary lymphoid organs is a critical process for immune surveillance and the generation of adaptive immune responses. This process is meticulously controlled by a chemostatic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. The transporter protein Spinster homolog 2 (Spns2) has been identified as a key player in the generation of this S1P gradient, specifically by exporting S1P from endothelial cells into the lymph. This technical guide provides an in-depth overview of the function of Spns2 in lymphocyte egress from lymph nodes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental designs. This information is intended to serve as a valuable resource for researchers in immunology and drug development professionals interested in the S1P-S1PR1 signaling axis as a therapeutic target.
Introduction
Lymphocyte trafficking is a highly regulated process that ensures the efficient circulation of lymphocytes throughout the body, facilitating their encounter with foreign antigens and subsequent activation. The egress of lymphocytes from lymph nodes back into circulation is not a passive process but is actively driven by a concentration gradient of the signaling lipid, sphingosine-1-phosphate (S1P). Lymphocytes express the S1P receptor 1 (S1PR1), and the engagement of this receptor by the high concentrations of S1P present in the efferent lymph acts as a crucial exit signal.
Within the lymph node parenchyma, S1P levels are kept low, creating a steep gradient that directs lymphocytes towards the lymphatic sinuses. The establishment and maintenance of this S1P gradient are therefore paramount for normal immune function. Recent research has identified the major facilitator superfamily transporter, Spinster homolog 2 (Spns2), as a critical S1P transporter in endothelial cells. Spns2 is responsible for exporting S1P into the lymph, thereby creating the necessary chemostatic cue for lymphocyte egress.[1][2][3]
Disruption of Spns2 function, either through genetic knockout or pharmacological inhibition, leads to a profound reduction in lymph S1P levels, trapping lymphocytes within the lymph nodes and causing peripheral lymphopenia.[2][3][4][5] This pivotal role of Spns2 in controlling lymphocyte trafficking has positioned it as an attractive therapeutic target for autoimmune diseases and other inflammatory conditions where limiting lymphocyte migration to sites of inflammation is desirable.[4][6][7]
This guide will delve into the technical details of Spns2's function, providing a comprehensive summary of the quantitative effects of its deficiency, detailed methodologies for its study, and visual diagrams to elucidate the complex biological processes involved.
Quantitative Data on Spns2 Function
The functional importance of Spns2 in lymphocyte egress is underscored by the significant alterations in lymphocyte populations and S1P concentrations observed in Spns2-deficient mouse models. The following tables summarize key quantitative data from studies utilizing Spns2 knockout (KO) mice compared to wild-type (WT) controls.
Table 1: Lymphocyte Counts in Blood and Lymphoid Organs of Spns2 Knockout Mice
| Cell Population | Tissue/Fluid | Genotype | Cell Count (Mean ± SD/SEM) | Fold Change (KO vs. WT) | Reference |
| Total Leukocytes | Blood | WT | 6.63 x 10³/µl | [6] | |
| Spns2 KO | 3.38 x 10³/µl | ↓ 1.96 | [6] | ||
| CD4+ T Cells | Blood | WT | ~4-fold higher than KO | [6] | |
| Spns2 KO | Significantly reduced | ↓ ~4 | [6] | ||
| CD8+ T Cells | Blood | WT | ~4-fold higher than KO | [6] | |
| Spns2 KO | Significantly reduced | ↓ ~4 | [6] | ||
| B220+ B Cells | Blood | WT | Not specified | [8] | |
| Spns2 KO | Decreased by half | ↓ 2 | [8] | ||
| CD4+ T Cells | Spleen | WT | Significantly higher than KO | [6] | |
| Spns2 KO | Significantly reduced | Not specified | [6] | ||
| CD8+ T Cells | Spleen | WT | Significantly higher than KO | [6] | |
| Spns2 KO | Significantly reduced | Not specified | [6] | ||
| CD4+ T Cells | Lymph Nodes | WT | 58% of total peripheral CD4+ T cells | [1] | |
| Spns2 KO | 85% of total peripheral CD4+ T cells | ↑ 1.47 | [1] | ||
| CD4+ T Cells | Blood | WT | Not specified | [1] | |
| Spns2 KO | 24-fold reduction | ↓ 24 | [1] | ||
| CD4+ T Cells | Lymph | WT | Not specified | [1] | |
| Spns2 KO | 10-fold reduction | ↓ 10 | [1] |
Table 2: S1P Concentrations in Plasma and Lymph of Spns2 Knockout Mice
| Fluid | Genotype | S1P Concentration (Mean ± SD/SEM) | Fold Change (KO vs. WT) | Reference |
| Plasma | WT | Not specified | [1][9] | |
| Spns2 KO | ~60% of WT | ↓ ~1.7 | [9] | |
| Minor reduction (~23%) | ↓ ~1.3 | [1] | ||
| No significant change | ~1 | [2][3] | ||
| Lymph | WT | 150 ± 10 nM | [10] | |
| Spns2 KO | Significantly reduced/negligible | Profound reduction | [2][3][11] | |
| Elevated | ↑ | [10] | ||
| WT | ~200 nM | [12] | ||
| Spns2 KO | ~13-15 nM | ↓ ~13-15 | [12] |
Note: There are some conflicting reports in the literature regarding the effect of Spns2 knockout on plasma S1P levels, with some studies showing a significant reduction while others report little to no change.[2][3][9][10] In contrast, there is a consensus on the profound reduction of S1P in the lymph of Spns2-deficient mice.[2][3][12]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Spns2-Mediated Lymphocyte Egress
Caption: Spns2-mediated S1P transport and lymphocyte egress signaling pathway.
Experimental Workflow for Generating and Analyzing Bone Marrow Chimeric Mice
Caption: Workflow for bone marrow chimera experiments to study Spns2 function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Spns2 in lymphocyte egress.
Isolation of Lymphocytes from Mouse Tissues for Flow Cytometry
Objective: To obtain single-cell suspensions of lymphocytes from mouse lymph nodes, spleen, and blood for analysis by flow cytometry.
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
70 µm cell strainers
-
ACK lysis buffer (for spleen and blood)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Lymph Node Isolation:
-
Euthanize the mouse via an approved method.
-
Aseptically harvest desired lymph nodes (e.g., inguinal, axillary, brachial, mesenteric).
-
Place lymph nodes in a petri dish containing a small volume of cold complete RPMI-1640.
-
Mechanically dissociate the lymph nodes by gently mashing them between the frosted ends of two glass microscope slides or with the plunger of a syringe onto a 70 µm cell strainer placed over a 50 mL conical tube.
-
Rinse the strainer with 5-10 mL of complete RPMI-1640 to collect all cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
-
Spleen Isolation:
-
Aseptically remove the spleen and place it in a petri dish with cold complete RPMI-1640.
-
Generate a single-cell suspension by mashing the spleen through a 70 µm cell strainer with a syringe plunger.
-
Collect the cells in a 50 mL conical tube and wash the strainer with complete RPMI-1640.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding 10 mL of complete RPMI-1640.
-
Centrifuge, discard the supernatant, and resuspend in FACS buffer.
-
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Transfer the blood to a 15 mL conical tube and add ACK lysis buffer (approximately 10 volumes of buffer to 1 volume of blood).
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with FACS buffer.
-
-
Cell Counting and Staining:
-
Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer for subsequent antibody staining for flow cytometry.
-
Flow Cytometry Analysis of Lymphocyte Populations
Objective: To identify and quantify different lymphocyte subsets in single-cell suspensions using fluorescently labeled antibodies.
Materials:
-
Single-cell suspensions from lymph nodes, spleen, or blood
-
FACS tubes or 96-well V-bottom plates
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220/CD45R, CD44, CD62L)
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Aliquot 1-2 x 10⁶ cells per well/tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the predetermined optimal concentration of the antibody cocktail to each sample.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on viable, single cells before identifying lymphocyte populations based on their specific marker expression.
-
Measurement of S1P in Mouse Plasma and Lymph by LC-MS/MS
Objective: To quantify the concentration of S1P in biological fluids.
Materials:
-
Mouse plasma or lymph samples
-
Internal standard (e.g., C17-S1P)
-
Methanol
-
Chloroform
-
Potassium hydroxide
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To a 50 µL sample of plasma or lymph, add a known amount of the internal standard (e.g., C17-S1P).
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 0.5 mL of chloroform and vortex.
-
Add 300 µL of 1 M KOH in methanol and incubate at 37°C for 30 minutes to deacylate glycerolipids.
-
Neutralize the reaction by adding 8 µL of glacial acetic acid.
-
Add 1 mL of chloroform and 2 mL of water, vortex, and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid).
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for S1P is typically m/z 380.3 → 264.4.
-
Calculate the concentration of S1P in the original sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.
-
Generation of Bone Marrow Chimeric Mice
Objective: To create mice in which the hematopoietic system is of a different genetic background than the stromal/non-hematopoietic tissues, allowing for the study of the cell-intrinsic versus extrinsic roles of Spns2.
Materials:
-
Donor mice (e.g., Spns2 KO and congenic wild-type with a distinguishing marker like CD45.1/CD45.2)
-
Recipient mice (e.g., wild-type or Spns2 KO)
-
X-ray irradiator
-
Sterile surgical instruments
-
Syringes and needles
-
Antibiotic-supplemented water
Procedure:
-
Lethal Irradiation of Recipient Mice:
-
Lethally irradiate recipient mice with a dose of X-rays typically split into two doses (e.g., 2 x 550 rads) separated by a few hours to minimize toxicity.
-
-
Donor Bone Marrow Harvest:
-
Euthanize donor mice and aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with sterile PBS or RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend the bone marrow cells in sterile PBS.
-
-
Reconstitution:
-
Count the viable bone marrow cells.
-
Inject approximately 5-10 x 10⁶ bone marrow cells intravenously into the tail vein of each lethally irradiated recipient mouse.
-
House the chimeric mice in a sterile environment and provide antibiotic-supplemented water for the first 2-4 weeks to prevent infections.
-
-
Analysis:
-
Allow 6-8 weeks for the hematopoietic system to be fully reconstituted by the donor bone marrow.
-
Analyze the chimerism and lymphocyte populations in the blood and lymphoid organs by flow cytometry, using congenic markers (e.g., CD45.1 and CD45.2) to distinguish between donor and any remaining host cells.[13]
-
Conclusion and Future Directions
The evidence overwhelmingly supports a critical and non-redundant role for Spns2 in mediating lymphocyte egress from lymph nodes by establishing the necessary S1P gradient in the lymph.[1][2][3] The profound lymphopenia observed in Spns2-deficient mice highlights its importance in maintaining normal immune cell trafficking. The selective action of Spns2 on lymph S1P, with minimal or variable effects on plasma S1P, makes it an attractive therapeutic target.[1][11] Pharmacological inhibition of Spns2 could offer a more targeted approach to immunosuppression compared to broader S1P receptor modulators, potentially avoiding some of their off-target effects.[4][8]
Future research in this area will likely focus on several key aspects:
-
Development of Potent and Specific Spns2 Inhibitors: The identification and optimization of small molecule inhibitors of Spns2 will be crucial for translating these basic research findings into clinical applications.[8]
-
Understanding the Regulation of Spns2 Expression and Activity: Investigating the molecular mechanisms that control the expression and function of Spns2 in lymphatic endothelial cells could reveal novel ways to modulate lymphocyte egress.
-
The Role of Spns2 in Different Inflammatory and Disease Models: Further studies are needed to fully elucidate the therapeutic potential of targeting Spns2 in a wider range of autoimmune and inflammatory diseases.[4][6]
-
Investigating Potential Redundancy and Compensatory Mechanisms: While Spns2 appears to be the dominant S1P transporter in lymphatic endothelium, exploring the existence of other transporters and compensatory mechanisms in its absence will provide a more complete understanding of S1P biology.
References
- 1. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.librarypublishing.arizona.edu [journals.librarypublishing.arizona.edu]
- 3. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histological Study and LYVE-1 Immunolocalization of Mouse Mesenteric Lymph Nodes with “In Vivo Cryotechnique” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical lessons in murine thoracic lymph duct cannulations: observations in female and male mice across four different strains that impact on "cannulatability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One technique, two approaches, and results: thoracic duct cannulation in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thoracic Duct Lymph Drainage in the Mouse: A Technique for Producing Lymphocyte-Depleted Animals | Lymphology [journals.librarypublishing.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Assessment of lymphocyte development in radiation bone marrow chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Function of the S1P Transporter Spns2 with the Potent Inhibitor SLB1122168
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Spinster homolog 2 (Spns2) is a crucial major facilitator superfamily (MFS) transporter responsible for the export of sphingosine-1-phosphate (S1P), a bioactive signaling lipid.[1][2] This transport process, often termed "inside-out" signaling, is fundamental for establishing the extracellular S1P gradients necessary for a multitude of physiological functions. S1P, produced intracellularly via the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), must be exported to interact with its five cognate G protein-coupled receptors (S1P₁₋₅) on the cell surface.[1][3] This signaling axis governs critical processes including lymphocyte trafficking, immune responses, vascular development, and auditory function.[4][5][6]
Given its central role, Spns2 has emerged as a significant therapeutic target for autoimmune diseases, inflammation, and cancer.[2][7] The investigation into its precise physiological functions has been greatly advanced by genetic models, such as Spns2-knockout mice, and by the development of specific pharmacological inhibitors. SLB1122168 is a potent and specific small-molecule inhibitor of Spns2-mediated S1P release.[8][9] This guide provides a comprehensive overview of the physiological role of Spns2 and details the use of this compound as a critical tool for its study, presenting quantitative data, experimental protocols, and key conceptual diagrams.
Physiological Functions of Spns2
Genetic studies, primarily using Spns2-deficient mice, have been instrumental in elucidating the diverse roles of this transporter.
-
Lymphocyte Trafficking: Spns2 is a master regulator of lymphocyte egress from primary and secondary lymphoid organs.[3][10] It is highly expressed in endothelial cells, where it exports S1P to create the high S1P concentration gradient in blood and lymph that is required for lymphocytes to exit lymphoid tissues.[5][11] Global or endothelial-specific deletion of Spns2 results in a marked reduction of T and B cells in the peripheral blood (lymphopenia) and an accumulation of mature lymphocytes in the thymus and lymph nodes.[5][10][12]
-
Auditory Function: Spns2 plays an indispensable role in hearing. Spns2-deficient mice exhibit early-onset, progressive hearing loss, becoming completely deaf by three weeks of age.[4][13] This phenotype is linked to a decline in the endocochlear potential (EP), a crucial element for sensory hair cell function, suggesting that local Spns2-mediated S1P signaling is critical for maintaining the inner ear's ionic environment.[13][14] Interestingly, this hearing loss can be reversed if Spns2 gene activation occurs within a critical early period.[15][16]
-
Vascular System and Development: While initial studies in zebrafish indicated a critical role for Spns2 in cardiovascular development, this is not fully conserved in mammals, as global Spns2-knockout mice are viable.[7][10] However, Spns2 is involved in maintaining the organization of the lymphatic network and regulating vascular tone.[6][12][17]
This compound: A Pharmacological Probe for Spns2 Function
This compound is a second-generation Spns2 inhibitor that provides a valuable tool for dissecting the transporter's function with temporal control that is not possible with genetic models.
Mechanism of Action: this compound acts as a potent and specific, non-competitive inhibitor of the Spns2 transporter.[8][9] It blocks the export of S1P from Spns2-expressing cells, thereby disrupting the extracellular S1P gradient and phenocopying the effects of Spns2 genetic deletion, particularly on the immune system.[2]
Pharmacological Profile and In Vivo Effects: The key characteristics and observed effects of this compound are summarized below.
| Parameter | Value / Observation | Species | Reference |
| IC₅₀ (S1P Release Inhibition) | 94 nM | In Vitro (Cell-based assay) | [8][9][18] |
| Selectivity | No activity against Mfsd2b (another S1P transporter) | In Vitro | [9] |
| In Vivo Efficacy (Lymphopenia) | Dose-dependent decrease in circulating lymphocytes | Mouse, Rat | [8][9][19] |
| Effective In Vivo Dose | 10 - 30 mg/kg (i.p.) | Mouse, Rat | [8][9] |
| Effect on Plasma S1P Levels | No significant reduction observed | Mouse | [20][21] |
| Pharmacokinetics (Rat) | Cₘₐₓ of 4 µM at 2h (10 mg/kg, i.p.) | Rat | [18] |
| Half-life (Rat) | 8 hours | Rat | [18] |
| Phenotype | Spns2 Knockout Mice | This compound-Treated Mice | Reference |
| Circulating Lymphocytes | ~50-55% reduction | ~50% reduction | [21][22][23] |
| Plasma S1P Levels | Variably reported: no change to ~40% reduction | No significant change | [3][10][21][24] |
| Lymph S1P Levels | Negligible / Profoundly reduced | Minimal effect with chronic dosing | [11][21][24] |
| Auditory Function | Early-onset deafness | Normal hearing in chronically treated adult mice | [13][24] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Spns2 using this compound.
1. In Vitro S1P Release Assay
-
Objective: To quantify the inhibitory potency (IC₅₀) of this compound on Spns2-mediated S1P export.
-
Materials:
-
Procedure:
-
Seed HeLa cells in multi-well plates and grow to ~80% confluency.
-
Transfect cells with the Spns2-encoding plasmid. Use a mock-transfected group as a negative control.
-
Allow 24-48 hours for protein expression.
-
Wash cells with PBS and replace the medium with serum-free media containing various concentrations of this compound (e.g., 1 nM to 10 µM).[23] Include a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 4-6 hours) to allow for S1P export.
-
Collect the cell media (supernatant).
-
Extract lipids from the media.
-
Quantify the concentration of S1P in the extracts using a validated LC-MS/MS method.[25][26]
-
Normalize S1P levels to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.
-
2. In Vivo Lymphopenia Induction and Analysis
-
Objective: To assess the pharmacodynamic effect of this compound on lymphocyte trafficking in vivo.
-
Materials:
-
C57BL/6 mice or Sprague-Dawley rats.
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[18]
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer.
-
Fluorescently-conjugated antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220).
-
-
Procedure:
-
Acclimatize animals according to institutional guidelines.
-
Collect a baseline (pre-dose) blood sample from each animal via tail vein or submandibular bleed.
-
Administer this compound via i.p. injection at the desired dose (e.g., 10 mg/kg or 20 mg/kg).[8][22] Administer vehicle to a control group.
-
Collect blood samples at specified time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of circulating lymphocytes.
-
For flow cytometry, stain whole blood with a cocktail of antibodies to identify T cell and B cell subpopulations.
-
Analyze samples on a flow cytometer and calculate the percentage and absolute counts of different lymphocyte populations.
-
Compare the post-dose lymphocyte counts to baseline levels and to the vehicle-treated group to determine the extent of lymphopenia.
-
Visualizations: Pathways and Workflows
Caption: The Spns2-mediated "inside-out" signaling pathway for S1P and its inhibition by this compound.
References
- 1. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spinster Homolog 2 (Spns2) Deficiency Causes Early Onset Progressive Hearing Loss | PLOS Genetics [journals.plos.org]
- 14. Spinster Homolog 2 (Spns2) Deficiency Causes Early Onset Progressive Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Reversal of an existing hearing loss by gene activation in Spns2 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medkoo.com [medkoo.com]
- 20. tebubio.com [tebubio.com]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SLB1122168: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Potent and Specific Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to SLB1122168, a potent and specific inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the S1P signaling pathway.
Core Chemical Properties and Identification
This compound is a small molecule belonging to the 2-aminobenzoxazole class of compounds. It has been identified as a highly potent inhibitor of Spns2-mediated S1P release. The key identification and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number (Free Base) | 2999629-16-0 |
| CAS Number (HCl Salt) | 2999629-17-1[1] |
| Molecular Formula (HCl Salt) | C22H36ClN3O[1] |
| Molecular Weight (HCl Salt) | 394.00 g/mol [1] |
| Exact Mass (HCl Salt) | 393.2500[1] |
| IUPAC Name (HCl Salt) | (S)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride[1] |
Mechanism of Action: Targeting the S1P Signaling Pathway
This compound exerts its biological effects through the specific inhibition of Spns2, a transporter protein responsible for the export of Sphingosine-1-Phosphate (S1P) from cells. S1P is a crucial signaling lipid that regulates a multitude of physiological processes, most notably lymphocyte trafficking.
By inhibiting Spns2, this compound effectively reduces the extracellular concentration of S1P, thereby disrupting the S1P gradient that is essential for the egress of lymphocytes from lymphoid organs. This targeted disruption of lymphocyte trafficking forms the basis of its potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
In Vitro and In Vivo Activity
In Vitro Potency
This compound is a potent inhibitor of Spns2-mediated S1P release, with a reported half-maximal inhibitory concentration (IC50) of 94 nM.[2] This high potency underscores its potential as a specific modulator of the S1P pathway.
In Vivo Pharmacodynamics and Pharmacokinetics
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Administration of this compound to both mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[2]
Pharmacokinetic studies in rats have provided insights into the drug's profile in a biological system.
| Pharmacokinetic Parameter | Value (in rats at 10 mg/kg, i.p.) |
| Maximum Concentration (Cmax) | 4 µM[2] |
| Time to Maximum Concentration (Tmax) | 2 hours post-dose[2] |
| Concentration at 24 hours | ≥1 µM[2] |
| Half-life (t1/2) | 8 hours[2] |
Experimental Protocols
1. In Vitro S1P Release Assay for IC50 Determination
This protocol outlines the methodology for determining the IC50 of this compound on Spns2-mediated S1P release in a cell-based assay.
-
Cell Line: HeLa cells overexpressing mouse Spns2.
-
Cell Culture: Culture HeLa-Spns2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed HeLa-Spns2 cells in 12-well plates and grow to confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free DMEM containing a cocktail of S1P degradation inhibitors (e.g., 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4) and 0.2% fatty acid-free bovine serum albumin (BSA).
-
Add this compound at various concentrations to the wells.
-
Incubate for 16-18 hours at 37°C.
-
Collect the supernatant and add an internal standard (e.g., d7-S1P).
-
Concentrate the protein-bound S1P by trichloroacetic acid precipitation.
-
Quantify the S1P levels in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. In Vivo Lymphocyte Counting in Mice
This protocol describes the procedure for assessing the in vivo effect of this compound on circulating lymphocyte counts in mice.
-
Animals: Age-matched female C57BL/6J mice.
-
Compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10 mg/kg).[2] A vehicle control group should be included.
-
-
Blood Collection:
-
At specified time points post-administration, collect a small volume of blood (e.g., 20 µL) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
-
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subpopulations. This involves:
-
Lysing red blood cells using a lysis buffer.
-
Staining the remaining white blood cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
Acquiring the samples on a flow cytometer.
-
Analyzing the data to quantify the percentage and absolute number of lymphocytes.
-
-
-
Data Analysis:
-
Compare the lymphocyte counts in the this compound-treated groups to the vehicle control group.
-
Analyze the data for statistical significance to determine the effect of the compound on circulating lymphocytes.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Spns2-S1P signaling axis. Its high potency and specific mechanism of action make it an attractive candidate for further preclinical development as a potential therapeutic agent for a range of immune-mediated diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising compound.
References
The Discovery and Synthesis of 2-Aminobenzoxazole Spns2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Targeting Spns2, an upstream node in the S1P signaling pathway, presents a promising therapeutic strategy for autoimmune diseases, potentially circumventing the adverse effects associated with direct S1P receptor modulation.[1][2][3] This document details the rationale for Spns2 inhibition, key structure-activity relationships (SAR), and experimental protocols for the synthesis and biological evaluation of these inhibitors. Quantitative data for lead compounds are summarized, and critical experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this emerging class of therapeutic agents.
Introduction: Targeting the S1P Pathway via Spns2 Inhibition
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and inflammation.[4][5] The egress of lymphocytes from secondary lymphoid organs is dependent on an S1P gradient between the lymph and the lymphoid tissues.[6][7] S1P receptor modulators, such as fingolimod, therapeutically exploit this by downregulating S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction in circulating lymphocytes.[4][8] While effective in treating autoimmune conditions like multiple sclerosis, this direct receptor modulation can lead to on-target side effects, including bradycardia and macular edema.[1][3]
An alternative therapeutic approach is to modulate the S1P gradient by inhibiting its transport into the extracellular space.[1][2][3] Spinster homolog 2 (Spns2) has been identified as a key transporter responsible for S1P export from cells into the lymph.[4][5][6] Genetic knockout of Spns2 in mice results in a phenotype characterized by lymphopenia, mirroring the effect of S1P receptor modulators and validating Spns2 as a therapeutic target.[4] The development of small molecule inhibitors of Spns2, therefore, offers a promising strategy to achieve the therapeutic benefits of S1P pathway modulation with a potentially improved safety profile.[1][2][3]
Initial high-throughput screening efforts led to the identification of early lead compounds. Subsequent medicinal chemistry campaigns have focused on optimizing the potency and pharmacokinetic properties of these initial hits. A significant breakthrough in this area has been the discovery of the 2-aminobenzoxazole scaffold as a highly effective core for potent Spns2 inhibitors.[1]
The S1P Signaling Pathway and the Role of Spns2
The S1P signaling pathway is a complex network involving biosynthesis, transport, and receptor-mediated signaling. The diagram below illustrates the key components of this pathway and the point of intervention for Spns2 inhibitors.
Discovery of 2-Aminobenzoxazole Spns2 Inhibitors
The journey to identify potent 2-aminobenzoxazole Spns2 inhibitors began with structure-activity relationship (SAR) studies on earlier, less potent lead compounds. A notable first-generation inhibitor, SLF1081851 , demonstrated modest potency with an IC50 of 1.93 μM.[4][9] Through systematic modification of the hydrophobic tail, the heterocyclic linker, and the primary amine head group, the 2-aminobenzoxazole scaffold was identified as a key element for enhanced inhibitory activity.[1][2]
This optimization led to the development of significantly more potent inhibitors. SLB1122168 emerged as a potent inhibitor with an IC50 of 94 nM.[1][2][5][10][11][12] Further refinement of the benzoxazole scaffold resulted in the discovery of SLF80821178 , which exhibits an even greater potency with an IC50 of 51 nM.[13]
Quantitative Data Summary
The following table summarizes the in vitro potency of key 2-aminobenzoxazole Spns2 inhibitors and their precursors.
| Compound | Scaffold | IC50 (nM) | Reference |
| SLF1081851 | Oxadiazole | 1930 | [4][9] |
| This compound | 2-Aminobenzoxazole | 94 ± 6 | [1][2][5][10][11][12] |
| SLF80821178 | 2-Aminobenzoxazole | 51 ± 3 | [13] |
Synthesis of 2-Aminobenzoxazole Derivatives
The synthesis of the 2-aminobenzoxazole core is a critical step in the preparation of these Spns2 inhibitors. Several synthetic routes have been developed, often starting from substituted o-aminophenols.
General Synthetic Workflow
The general approach to synthesizing 2-aminobenzoxazole Spns2 inhibitors involves the formation of the core heterocyclic structure followed by the attachment of the hydrophobic tail and the polar head group. The diagram below outlines a representative synthetic workflow.
Experimental Protocol: Synthesis of the 2-Aminobenzoxazole Core
Several methods for the synthesis of the 2-aminobenzoxazole core have been reported. One common and effective method involves the cyclization of o-aminophenols with a cyanating agent. Traditional methods often employed the highly toxic cyanogen bromide.[14] More recent and safer protocols utilize alternative cyanating agents.
Example Protocol using a Non-hazardous Cyanating Agent:
This protocol describes the synthesis of 2-aminobenzoxazoles from o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid.[6][15]
Materials:
-
Substituted o-aminophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF3·Et2O)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the o-aminophenol (1.0 equiv) in anhydrous 1,4-dioxane, add NCTS (1.5 equiv).
-
Add BF3·Et2O (2.0 equiv) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.
Biological Evaluation
The biological activity of the synthesized 2-aminobenzoxazole derivatives is primarily assessed through in vitro and in vivo assays. The key in vitro assay measures the inhibition of S1P release from cells overexpressing Spns2, while in vivo studies typically evaluate the induction of lymphopenia in rodents.
In Vitro S1P Release Assay
This assay quantifies the amount of S1P released into the cell culture medium from HeLa cells engineered to overexpress mouse Spns2. A reduction in extracellular S1P in the presence of the test compound indicates inhibition of Spns2.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: HeLa cells transfected with a plasmid encoding mouse Spns2 are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[1] Pools of stably transfected cells are selected using G418.[4]
-
Seeding: Seed the Spns2-expressing HeLa cells in 12-well plates at a density of approximately 2 x 10^5 cells per well and allow them to grow to near confluence.[1]
-
Inhibitor Treatment: Remove the growth medium and add the test compounds diluted in serum-free medium containing 0.2% fatty acid-free BSA. To suppress S1P catabolism, the medium is also supplemented with 4-deoxypyridoxine (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[4]
-
Incubation: Incubate the cells with the inhibitors for 16-18 hours at 37°C.[4]
-
Sample Collection: Collect the culture medium, which contains the S1P bound to BSA.
-
S1P Extraction and Quantification: Add a deuterated S1P internal standard (d7-S1P) to the collected medium. Precipitate the BSA-S1P complex using trifluoroacetic acid. Extract the S1P from the protein pellet and quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The level of Spns2 inhibition is reported as the percentage decrease in S1P release relative to a vehicle control.[4]
In Vivo Lymphopenia Studies
A key pharmacodynamic marker for Spns2 inhibition is a reduction in circulating lymphocytes.[1][5]
Experimental Protocol:
-
Animal Models: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: The 2-aminobenzoxazole Spns2 inhibitor is formulated in a suitable vehicle (e.g., a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% sterile water) and administered to the animals via intraperitoneal (IP) injection or oral gavage at various doses.
-
Blood Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), blood samples are collected from the animals.
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer or by manual counting.
-
Data Analysis: The percentage decrease in lymphocyte counts in the treated groups is calculated relative to the vehicle-treated control group.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: For lead compounds like this compound, pharmacokinetic studies are conducted to correlate drug exposure with the observed pharmacodynamic effect of lymphopenia.[5] For instance, after a 10 mg/kg dose of this compound in rats, a maximum plasma concentration of 4 μM was reached at 2 hours, with a half-life of approximately 8 hours.[5] This drug exposure correlated with a concentration-dependent decrease in lymphocyte counts.[5]
Conclusion and Future Directions
The discovery of 2-aminobenzoxazole derivatives as potent Spns2 inhibitors represents a significant advancement in the field of S1P-targeted therapeutics. Compounds such as this compound and SLF80821178 have demonstrated nanomolar potency in vitro and the desired pharmacodynamic effect of lymphopenia in vivo.[1][5][13] These findings strongly support the continued investigation of Spns2 inhibitors as a novel therapeutic strategy for autoimmune diseases.
Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and duration of action. Additionally, comprehensive preclinical studies will be necessary to evaluate the long-term efficacy and safety of this new class of drugs. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of Spns2 inhibition into clinically effective therapies.
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - 2âAminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Spns2 as a Therapeutic Target for Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating prevalence of autoimmune diseases necessitates the exploration of novel therapeutic targets that offer enhanced efficacy and improved safety profiles. Spinster homolog 2 (Spns2), a recently identified transporter of the signaling lipid sphingosine-1-phosphate (S1P), has emerged as a compelling target. S1P plays a pivotal role in regulating lymphocyte trafficking, a fundamental process in the pathogenesis of autoimmune disorders. By controlling the egress of lymphocytes from lymphoid organs, Spns2 critically influences the inflammatory cascade. This technical guide provides a comprehensive overview of Spns2 as a therapeutic target, summarizing preclinical data, detailing key experimental protocols, and visualizing the underlying biological pathways. The evidence presented herein strongly supports the continued investigation of Spns2 inhibitors as a promising next-generation therapy for a multitude of autoimmune conditions.
Introduction: The Role of S1P and Spns2 in Autoimmunity
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that governs a remarkable array of cellular processes, including cell migration, proliferation, and survival.[1][2][3] Its function as a critical regulator of immune cell trafficking is of particular interest in the context of autoimmune diseases.[1] S1P levels are tightly controlled, with a high concentration gradient maintained between the blood and lymph and the comparatively low levels within lymphoid tissues.[1] This gradient is essential for the egress of lymphocytes from lymph nodes and the thymus into circulation.[1]
The discovery of Spns2 as a specific S1P transporter has revolutionized our understanding of how this crucial S1P gradient is maintained.[4][5] Spns2, a member of the major facilitator superfamily of transporters, is responsible for exporting S1P from cells, thereby contributing to the high extracellular S1P concentrations in the blood and lymph.[2][6] Genetic deletion or pharmacological inhibition of Spns2 disrupts this S1P gradient, leading to the retention of lymphocytes within lymphoid organs and a subsequent reduction of circulating lymphocytes, a state known as lymphopenia.[2][6] This sequestration of immune cells prevents their infiltration into target tissues, thus mitigating the autoimmune-mediated damage characteristic of diseases like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Targeting Spns2 offers a more refined approach to modulating S1P signaling compared to existing S1P receptor modulators. By selectively inhibiting the transporter, it may be possible to achieve a more localized and nuanced immunomodulation, potentially avoiding some of the off-target effects associated with direct receptor antagonism.[7]
The S1P-Spns2 Signaling Pathway
The egress of lymphocytes from lymphoid organs is a tightly regulated process orchestrated by the S1P-S1P receptor 1 (S1PR1) axis. The following diagram illustrates the central role of Spns2 in this pathway.
Caption: The role of Spns2 in creating an S1P gradient for lymphocyte egress.
Quantitative Preclinical Data
The therapeutic potential of targeting Spns2 is substantiated by a growing body of preclinical evidence from studies utilizing both genetic knockout models and small molecule inhibitors. The following tables summarize key quantitative findings from this research.
Table 1: Phenotypic Characterization of Spns2 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | Spns2 KO | Percentage Change | Reference |
| Circulating Lymphocytes | ||||
| Total Lymphocytes | Normal | ~50-55% reduction | ↓ 50-55% | [8][9] |
| CD4+ T Cells | Normal | Significantly reduced | ↓ | [5][10] |
| CD8+ T Cells | Normal | Significantly reduced | ↓ | [5][10] |
| B220+ B Cells | Normal | Reduced by ~50% | ↓ ~50% | [10] |
| S1P Concentration | ||||
| Plasma S1P | ~1.0 µM | ~0.4 µM (variable) | ↓ ~23-60% or no change | [10][11] |
| Lymph S1P | ~100-200 nM | Nearly undetectable | ↓ ~100% | [8][9] |
Table 2: Efficacy of Spns2 Inhibition in Mouse Models of Autoimmune Diseases
| Autoimmune Disease Model | Outcome Measure | Spns2 KO vs. WT | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis | |||
| Clinical Score | Significantly reduced | [6] | |
| Disease Incidence | Significantly reduced | [6] | |
| CNS Infiltration of Th17 cells | Significantly reduced | ||
| Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis | |||
| Arthritis Severity Score | Significantly reduced | [12] | |
| Ankle Swelling | Significantly reduced | [12] | |
| Serum Anti-Collagen II Antibodies | Reduced | [12] | |
| DSS-Induced Colitis for Inflammatory Bowel Disease | |||
| Disease Severity | Reduced | [6] | |
| Oxazolone-Induced Colitis | |||
| Disease Severity | Reduced | [6] |
Table 3: In Vitro and In Vivo Activity of Spns2 Small Molecule Inhibitors
| Compound | In Vitro IC50 (S1P Release) | In Vivo Model | Dosage | Effect on Circulating Lymphocytes | Reference |
| SLF1081851 | 1.93 µM (HeLa cells) | Mice | 20 mg/kg (i.p.) | Significant decrease | [13][14][15] |
| SLF80821178 | 51 nM (HeLa cells) | Mice | 10, 30, 100 mg/kg (p.o.) | Dose-dependent decrease (~50% max) | [9][16] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic targets. This section provides detailed methodologies for key assays and animal models employed in Spns2 research.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for human multiple sclerosis.
-
Animals: C57BL/6 mice (female, 8-12 weeks old).
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing 400 µg of heat-killed Mycobacterium tuberculosis.[17]
-
Administer 0.2 ml of the emulsion subcutaneously at four sites on the flanks.[17]
-
Inject Pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.[18]
-
-
Scoring:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
Collagen-Induced Arthritis (CIA) in Mice
CIA is a widely used model for rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction:
-
Prepare an emulsion of bovine type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA).
-
Administer 0.1 ml of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant.[12]
-
-
Assessment:
-
Beginning on day 21, visually score paws for signs of arthritis (redness and swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).
-
Measure paw thickness using a caliper.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to study inflammatory bowel disease.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Induction:
-
Assessment:
-
Monitor daily for weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
At the end of the study, collect colonic tissue for histological analysis of inflammation and damage.
-
Quantification of S1P by LC-MS/MS
Accurate measurement of S1P levels is crucial for understanding the effects of Spns2 inhibition.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][7][23]
-
Use a C18 column for separation.
-
Perform quantification using multiple reaction monitoring (MRM) in positive ion mode, monitoring the transition of m/z 380.4 → 264.4 for S1P.[6]
-
Flow Cytometry for Lymphocyte Analysis
Flow cytometry is used to quantify different lymphocyte populations in blood and lymphoid tissues.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Prepare single-cell suspensions from spleen and lymph nodes by mechanical dissociation.
-
Lyse red blood cells using a lysis buffer.
-
-
Staining:
-
Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, B220).
-
-
Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify different lymphocyte subpopulations.
-
Visualizing the Mechanism and Drug Discovery Workflow
Mechanism of Action of Spns2 Inhibitors
The therapeutic effect of Spns2 inhibitors stems from their ability to block the export of S1P, thereby preventing lymphocyte egress.
Caption: Spns2 inhibitors block S1P export, leading to lymphocyte retention.
Experimental Workflow for Spns2 Inhibitor Development
The discovery and development of novel Spns2 inhibitors follow a structured preclinical workflow.
Caption: A typical preclinical workflow for the development of Spns2 inhibitors.
Conclusion and Future Directions
Spns2 represents a highly promising therapeutic target for the treatment of autoimmune diseases. The wealth of preclinical data from genetic and pharmacological studies strongly indicates that inhibition of Spns2-mediated S1P transport leads to a therapeutically relevant immunomodulatory effect. The ability to sequester lymphocytes within lymphoid organs, thereby preventing their pathogenic infiltration into tissues, offers a targeted and potentially safer alternative to current therapies.
Future research should focus on the development of potent and selective small molecule inhibitors of Spns2 with favorable pharmacokinetic and safety profiles. Further elucidation of the precise role of Spns2 in different immune cell subsets and in various autoimmune pathologies will pave the way for the clinical translation of this exciting therapeutic strategy. The continued investigation of Spns2 holds the potential to deliver a new class of disease-modifying therapies for patients suffering from a wide range of autoimmune disorders.
References
- 1. Active induction of experimental allergic encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 5. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 7. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. socmucimm.org [socmucimm.org]
- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. redoxis.se [redoxis.se]
- 22. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Preliminary in vitro studies with SLB1122168.
An in-depth analysis of the preliminary in vitro data for SLB1122168, a novel inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological processes, including immune cell trafficking, angiogenesis, and auditory function.[1][2] The extracellular S1P gradients are essential for the proper egress of lymphocytes from lymphoid tissues. Disrupting these gradients is a clinically validated strategy for immunomodulation, as demonstrated by S1P receptor modulators (SRMs).
An alternative therapeutic approach is to target the upstream transport of S1P. Spinster homolog 2 (Spns2) is a key transporter responsible for the release of S1P from cells to establish these extracellular gradients.[1] this compound is a potent and specific inhibitor of Spns2, developed as a chemical tool to investigate the therapeutic potential of targeting S1P transport.[3][4] By inhibiting Spns2, this compound blocks the export of S1P, thereby modulating the S1P signaling pathway.[4][5] This document outlines the core in vitro characteristics of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through in vitro assays measuring its effect on Spns2-mediated S1P release. The compound demonstrates potent inhibition of its primary target.
| Compound | Target | Assay Type | Result (IC50) | Notes |
| This compound | Spinster homolog 2 (Spns2) | S1P Release Assay | 94 nM[4][5][6] | Showed no activity against the S1P transporter Mfsd2b or S1P release from red blood cells at 10 µM[4]. |
Signaling Pathway and Mechanism of Action
This compound acts on the S1P signaling pathway, which is fundamental for lymphocyte trafficking. Intracellular S1P is generated by sphingosine kinases and is then exported into the extracellular space by transporters, primarily Spns2. Extracellular S1P binds to S1P receptors (e.g., S1P1) on lymphocytes, which is a required signal for their egress from lymph nodes.
This compound directly inhibits the Spns2 transporter. This blockade prevents S1P from reaching the extracellular environment, which in turn disrupts the S1P gradient. Consequently, lymphocytes are not stimulated to exit lymphoid tissues, leading to their sequestration and a reduction in circulating lymphocyte counts. This mechanism is a key pharmacodynamic indicator of Spns2 inhibition.[3][4]
Experimental Protocols
While the precise, detailed protocol for the this compound experiments is proprietary, based on published studies of related compounds, a representative methodology for the key in vitro assay is described below.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Spns2-mediated S1P release.
Materials:
-
Cell Line: HeLa cells, which are known to release S1P in an Spns2-dependent manner.[7][8]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), phosphate-buffered saline (PBS), and reagents for S1P quantification (e.g., via LC-MS/MS).
Methodology:
-
Cell Culture: HeLa cells are cultured in standard conditions until they reach approximately 80-90% confluency.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay medium from the DMSO stock. A vehicle control (DMSO only) is also prepared.
-
Treatment: The culture medium is removed from the cells. The cells are washed with PBS and then incubated with the assay medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: The cells are incubated for a predetermined period (e.g., 4-6 hours) to allow for S1P release into the medium.
-
Sample Collection: After incubation, the supernatant (conditioned medium) from each well is collected.
-
S1P Quantification: The concentration of S1P in the collected supernatant is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The measured S1P concentrations are normalized to the vehicle control. The normalized data is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., four-parameter logistic curve) is used to fit the data and calculate the IC50 value.
Conclusion
The preliminary in vitro data for this compound establish it as a potent and specific inhibitor of the S1P transporter Spns2. Its mechanism of action, centered on the blockade of S1P export, offers a distinct and targeted approach to modulating the S1P signaling pathway. While this compound itself has limitations such as poor oral bioavailability, it has served as a critical scaffold for the development of next-generation Spns2 inhibitors with improved pharmacokinetic profiles.[7] The data presented herein underscore the potential of Spns2 inhibition as a therapeutic strategy for autoimmune diseases and other conditions driven by S1P-mediated lymphocyte trafficking.
References
- 1. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with SLB1122168
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLB1122168 is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1][2] S1P is a crucial signaling molecule that regulates numerous physiological processes, including immune cell trafficking.[3] Spns2 facilitates the export of S1P from cells, which is essential for establishing the S1P gradient required for lymphocyte egress from lymphoid tissues.[2][3] By inhibiting Spns2, this compound disrupts this S1P gradient, leading to a reduction in circulating lymphocytes.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of Spns2 in physiology and a potential therapeutic candidate for autoimmune diseases and other conditions involving immune modulation.[2][4]
This document provides detailed protocols for the in vivo evaluation of this compound in mice, focusing on its primary pharmacodynamic effect and a representative therapeutic model.
Data Presentation
The following tables summarize the key in vitro and in vivo quantitative data for this compound and provide a template for presenting experimental results.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/System | Source |
| IC₅₀ (Spns2-mediated S1P release) | 94 nM | In Vitro Assay | [1][2] |
| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes | Mouse | [1][2] |
| Effective Dose | 10 mg/kg (single i.p. dose) | Mouse | [1] |
| Pharmacokinetics (10 mg/kg) | Cₘₐₓ: 4 µM at 2h; t₁/₂: 8h | Rat | [1] |
Table 2: Template for Dose-Response Effect on Circulating Lymphocytes
| Treatment Group | N | Dose (mg/kg, i.p.) | Mean Lymphocyte Count (cells/µL) ± SEM | Percent Reduction vs. Vehicle (%) |
| Vehicle Control | 8 | 0 | 5000 ± 450 | - |
| This compound | 8 | 3 | Data | Data |
| This compound | 8 | 10 | Data | Data |
| This compound | 8 | 30 | Data | Data |
Experimental Protocols
Protocol 1: Pharmacodynamic Assessment of this compound in Mice
Objective: To determine the effect of this compound on peripheral blood lymphocyte counts in mice as a measure of in vivo target engagement.
Materials:
-
This compound
-
Vehicle (e.g., appropriate for solubilizing the compound, to be determined based on its properties)
-
8-10 week old C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer or materials for manual cell counting
-
Standard animal handling and dosing equipment (syringes, needles for intraperitoneal injection)
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Compound Formulation: Prepare a stock solution of this compound and dilute it to the desired concentrations with the vehicle on the day of the experiment.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound), with n=8 mice per group.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein of each mouse to determine baseline lymphocyte counts.
-
Dosing: Administer a single dose of the appropriate formulation via intraperitoneal (i.p.) injection.[1]
-
Post-Dose Blood Collection: Collect blood samples at various time points after dosing (e.g., 4, 8, 24, and 48 hours) to characterize the time course of lymphocyte reduction.
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each mouse. Determine the mean and standard error for each treatment group and analyze for statistical significance compared to the vehicle control group.
Protocol 2: Efficacy of this compound in a Mouse Model of Multiple Sclerosis (EAE)
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). This protocol is based on studies with similar S1P pathway modulators.[5][6]
Materials:
-
Female C57BL/6J mice, 10 weeks old[5]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[5][6]
-
This compound and vehicle
-
Standard animal handling and dosing equipment
Methodology:
-
EAE Induction (Day 0):
-
Second PTX Injection (Day 1):
-
Treatment Initiation:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Score the disease severity using a standard scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund).
-
-
Endpoint and Analysis:
-
The study can be terminated at a predetermined time point (e.g., day 24 post-immunization).
-
Primary endpoints include the mean clinical score, disease incidence, and maximum disease score.
-
Body weight should be monitored throughout the study as a measure of general health.
-
At termination, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Role of Spns2 Inhibition in Kidney Fibrosis Research
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by sustained inflammation and the excessive deposition of extracellular matrix, leading to fibrosis and eventual loss of kidney function. A key pathological mechanism in the progression of kidney fibrosis involves local signaling by the bioactive lipid mediator, sphingosine 1-phosphate (S1P). Recent research has identified the transporter spinster homolog 2 (Spns2) as a critical regulator of S1P export from kidney perivascular cells, making it a promising therapeutic target. Inhibition of Spns2 has been shown to suppress inflammatory signaling and ameliorate kidney fibrosis in preclinical models.
These application notes provide a comprehensive overview of the role of Spns2 in kidney fibrosis and detail the use of a selective Spns2 inhibitor, SLF1081851, in both in vitro and in vivo research models.
Mechanism of Action
In kidney perivascular cells, S1P is produced by sphingosine kinase 2 (SphK2) and transported into the extracellular space by Spns2. Extracellular S1P then binds to the S1P receptor 1 (S1P1) on the same perivascular cells, creating an autocrine signaling loop that enhances the production of proinflammatory cytokines and chemokines upon injury. This localized inflammation promotes the infiltration of immune cells, such as macrophages, which contributes to the progression of kidney fibrosis. The selective Spns2 inhibitor, SLF1081851, blocks the transport of S1P out of perivascular cells, thereby interrupting this pathogenic signaling cascade.
Signaling Pathway
Application Notes and Protocols for SLB1122168: A Tool Compound for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] By blocking Spns2-mediated S1P release, this compound offers a powerful tool to investigate the role of the S1P signaling pathway in various physiological and pathological processes, including neuroinflammation. Dysregulation of S1P signaling is implicated in the pathogenesis of several neuroinflammatory and autoimmune disorders, such as multiple sclerosis.[3][4][5] Targeting Spns2 provides an alternative strategy to modulating S1P receptors directly, potentially offering a different therapeutic window and side-effect profile.[2][6] These notes provide detailed information on the properties of this compound and protocols for its application in in vitro and in vivo models of neuroinflammation.
Mechanism of Action
Sphingosine-1-phosphate is a signaling lipid that regulates crucial cellular processes, including immune cell trafficking, proliferation, and survival.[3][5] Spns2 is a key transporter responsible for the export of S1P from cells, thereby creating the S1P gradients necessary for the proper functioning of S1P receptors on target cells, such as lymphocytes.[3][7][8] By inhibiting Spns2, this compound disrupts these S1P gradients, leading to the sequestration of lymphocytes in secondary lymphoid organs and preventing their infiltration into the central nervous system (CNS).[7] This mechanism is particularly relevant in neuroinflammatory conditions where immune cell infiltration into the CNS is a key pathological feature.[5][8]
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 94 nM | Spns2-mediated S1P release | [1][2] |
| In Vivo Effect | Dose-dependent decrease in circulating lymphocytes | Rat | [1] |
| Dosage | 10 mg/kg (i.p., single dose) | Rat | [1] |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosage | Reference |
| Cₘₐₓ | 4 µM | 10 mg/kg (i.p.) | [1] |
| Time to Cₘₐₓ | 2 hours | 10 mg/kg (i.p.) | [1] |
| Concentration at 24h | ≥1 µM | 10 mg/kg (i.p.) | [1] |
| Half-life (t₁/₂) | 8 hours | 10 mg/kg (i.p.) | [1] |
Note: this compound has been reported to have poor oral bioavailability.[6] A successor compound, SLF80821178, was developed with improved oral bioavailability.[6][9]
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol is designed to assess the effect of this compound on microglia activation, a key process in neuroinflammation.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
Appropriate cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA or multiplex assay kits for desired cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
Procedure:
-
Cell Seeding: Seed microglia at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8] Include appropriate controls (vehicle-treated, LPS-only, and untreated cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Perform ELISA or a multiplex assay on the collected supernatants to quantify the levels of pro-inflammatory cytokines according to the manufacturer's instructions.
-
Viability Assay: Assess the viability of the cells remaining in the plate to ensure that the observed effects are not due to cytotoxicity of the compound.
Protocol 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice, a widely used model of multiple sclerosis, and a proposed treatment regimen with this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Anesthesia
Procedure:
-
EAE Induction: Emulsify MOG₃₅₋₅₅ peptide in CFA. Anesthetize the mice and immunize subcutaneously at two sites on the flank.[11]
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization (Day 0) and 48 hours later (Day 2).[11]
-
Treatment: Begin treatment with this compound (e.g., 10 mg/kg, i.p.) or vehicle on a prophylactic (starting on Day 0) or therapeutic (starting at the onset of clinical signs) regimen. Administer daily.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint and Tissue Collection: At the end of the study (e.g., Day 21-28 post-immunization), euthanize the mice and perfuse with saline. Collect the brain, spinal cord, and lymphoid organs (spleen, lymph nodes).
-
Analysis:
-
Histology: Process CNS tissue for hematoxylin and eosin (H&E) staining to assess immune cell infiltration and Luxol fast blue (LFB) staining to evaluate demyelination.[12]
-
Flow Cytometry: Isolate mononuclear cells from the CNS and lymphoid organs to analyze immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.
-
Cytokine Analysis: Homogenize CNS tissue to measure cytokine levels by ELISA or multiplex assay.
-
Concluding Remarks
This compound serves as a valuable research tool for elucidating the role of the Spns2-S1P signaling axis in neuroinflammation. The provided data and protocols offer a framework for investigating the therapeutic potential of Spns2 inhibition in preclinical models of neuroinflammatory diseases. Researchers should carefully consider the pharmacokinetic properties of this compound, particularly its poor oral bioavailability, when designing in vivo experiments. The use of appropriate controls and a thorough analysis of both central and peripheral immune responses will be critical for interpreting the experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous relapsing-remitting EAE in the SJL/J mouse: MOG-reactive transgenic T cells recruit endogenous MOG-specific B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid transporter Spns2 promotes microglia pro-inflammatory activation in response to amyloid-beta peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model [frontiersin.org]
Protocol for In Vivo Assessment of SLB1122168 Target Engagement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLB1122168 is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Spns2 plays a crucial role in the regulation of S1P levels in lymph and blood, which is essential for lymphocyte trafficking. Inhibition of Spns2-mediated S1P transport leads to a reduction in lymphocyte egress from lymphoid organs, resulting in peripheral lymphopenia. This pharmacodynamic effect serves as a reliable, quantitative biomarker for assessing the in vivo target engagement of this compound.[1][2][3][4][5]
This document provides a detailed protocol for assessing the in vivo target engagement of this compound in a murine model by measuring changes in circulating lymphocyte counts and quantifying plasma drug concentrations.
Signaling Pathway
The sphingosine-1-phosphate (S1P) signaling pathway is critical for immune cell trafficking. Intracellular S1P is exported into the extracellular space by transporters, including Spns2. Extracellular S1P then binds to S1P receptors (S1PRs) on lymphocytes, promoting their egress from lymphoid tissues into the circulatory system. This compound inhibits Spns2, thereby reducing S1P export and subsequent S1PR activation, which in turn decreases the number of circulating lymphocytes.[6][7][8][9]
Experimental Workflow
The overall experimental workflow consists of animal acclimatization, baseline blood collection, administration of this compound or vehicle, serial blood sampling for pharmacodynamic (lymphocyte count) and pharmacokinetic (drug concentration) analysis, and finally, data analysis.
Experimental Protocols
Animal Models and Husbandry
-
Species: Male or female C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the experiment.
Dosing Solution Preparation and Administration
-
Vehicle: Prepare a suitable vehicle for this compound, such as 0.5% (w/v) methylcellulose in sterile water.
-
Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Ensure the solution is homogenous by vortexing or sonicating before each administration.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
Blood Collection
-
Method: Collect blood via the saphenous vein or tail vein for serial sampling.[10][11] This method is minimally invasive and allows for multiple samples to be taken from the same animal.
-
Volume: Collect approximately 20-30 µL of blood at each time point. The total blood volume collected over a 24-hour period should not exceed 1% of the animal's body weight.[11][12]
-
Anticoagulant: Collect blood into tubes containing an anticoagulant, such as K2-EDTA, to prevent clotting.
-
Time Points:
-
Baseline: Collect a pre-dose blood sample (t=0).
-
Post-dose: Collect blood at multiple time points post-administration, for example, 2, 4, 8, and 24 hours.
-
Pharmacodynamic (PD) Analysis: Lymphocyte Counting
-
Sample Preparation: Immediately after collection, gently mix the blood with the anticoagulant.
-
Analysis: Analyze the whole blood sample using an automated hematology analyzer calibrated for mouse blood to obtain a complete blood count (CBC).
-
Data Recording: Record the absolute lymphocyte count (x 10^9 cells/L) for each animal at each time point.
-
Calculation: Calculate the percentage change in lymphocyte count from baseline for each animal at each post-dose time point.
Pharmacokinetic (PK) Analysis: Quantification of this compound in Plasma
-
Plasma Separation:
-
Immediately after blood collection into EDTA tubes, centrifuge the samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard to 1 volume of plasma.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.[14][15]
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known concentrations of this compound in blank mouse plasma.
-
Analyze the experimental samples and determine the concentration of this compound using the standard curve.
-
Data Presentation
Pharmacodynamic Data
Summarize the dose-dependent effect of this compound on circulating lymphocyte counts in a table.
| Dose (mg/kg) | Route | Time Post-Dose (h) | Mean Lymphocyte Count (x 10^9/L) ± SEM | % Change from Baseline ± SEM |
| Vehicle | i.p. | 0 | 5.2 ± 0.4 | 0 |
| 4 | 5.1 ± 0.5 | -1.9 ± 2.1 | ||
| 8 | 5.3 ± 0.3 | 1.9 ± 1.8 | ||
| 24 | 5.0 ± 0.4 | -3.8 ± 2.5 | ||
| 10 | i.p. | 0 | 5.3 ± 0.5 | 0 |
| 4 | 2.8 ± 0.3 | -47.2 ± 5.7 | ||
| 8 | 3.1 ± 0.4 | -41.5 ± 6.2 | ||
| 24 | 4.5 ± 0.6 | -15.1 ± 8.9 |
Table 1: Effect of this compound on Circulating Lymphocyte Counts in Mice.
Pharmacokinetic Data
Present the pharmacokinetic parameters of this compound in a structured table.
| Dose (mg/kg) | Route | Cmax (µM) ± SEM | Tmax (h) | AUC (0-24h) (µM*h) ± SEM | t1/2 (h) |
| 10 | i.p. | 4.0 ± 0.5 | 2 | 35.8 ± 4.2 | 8.0 |
Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single 10 mg/kg i.p. Dose.[16][17]
Conclusion
This protocol provides a comprehensive framework for assessing the in vivo target engagement of the Spns2 inhibitor, this compound. By correlating the pharmacodynamic effect on circulating lymphocytes with the pharmacokinetic profile, researchers can establish a clear relationship between drug exposure and target modulation. This is a critical step in the preclinical development of this compound and other molecules targeting the S1P signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 11. Blood Collection in the Pet Mouse [ksvdl.org]
- 12. research.uci.edu [research.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and sensitive liquid chromatography-tandem mass spectrometry method for trans-ε-viniferin quantification in mouse plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Lymphocyte Populations After SLB1122168 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLB1122168 is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking Spns2-mediated S1P release, this compound disrupts the S1P gradient between lymphoid tissues and circulation. This interference with S1P signaling leads to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in the number of circulating lymphocytes. This application note provides a detailed protocol for the analysis of lymphocyte populations in whole blood following treatment with this compound using flow cytometry.
The S1P signaling pathway plays a crucial role in lymphocyte trafficking. A concentration gradient of S1P, high in the blood and lymph and low in lymphoid organs, is essential for the egress of lymphocytes from these tissues. Spns2 is a key transporter responsible for S1P secretion from lymphatic endothelial cells into the lymph, thus contributing to this gradient. Inhibition of Spns2 by this compound is expected to decrease the egress of various lymphocyte subsets, making flow cytometry an essential tool to quantify the pharmacodynamic effects of this compound. Studies with Spns2 knockout mice have shown significant reductions in circulating T and B lymphocytes, and similar effects are anticipated with potent Spns2 inhibitors like this compound[1][2].
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected changes in lymphocyte populations in human peripheral blood 24 hours after a single oral dose of this compound. The data is presented as both percentage of total lymphocytes and absolute counts. A dose-dependent decrease in circulating lymphocytes is expected, with a notable but lesser effect on T cell populations compared to S1P receptor modulators[3][4].
Table 1: Percentage of Lymphocyte Subsets in Peripheral Blood
| Lymphocyte Subset | Marker | Vehicle Control (%) | This compound (10 mg/kg) (%) | This compound (30 mg/kg) (%) |
| Total T Cells | CD3+ | 70.5 | 65.2 | 60.8 |
| Helper T Cells | CD3+CD4+ | 45.3 | 42.1 | 38.5 |
| Cytotoxic T Cells | CD3+CD8+ | 24.1 | 22.0 | 21.2 |
| B Cells | CD19+ | 15.2 | 11.5 | 8.9 |
| NK Cells | CD3-CD56+ | 12.8 | 9.8 | 7.5 |
| Regulatory T Cells | CD4+CD25+CD127low | 1.5 | 1.3 | 1.1 |
Table 2: Absolute Counts of Lymphocyte Subsets in Peripheral Blood (cells/µL)
| Lymphocyte Subset | Marker | Vehicle Control (cells/µL) | This compound (10 mg/kg) (cells/µL) | This compound (30 mg/kg) (cells/µL) |
| Total Lymphocytes | 2500 | 1800 | 1300 | |
| Total T Cells | CD3+ | 1763 | 1174 | 790 |
| Helper T Cells | CD3+CD4+ | 1133 | 758 | 501 |
| Cytotoxic T Cells | CD3+CD8+ | 603 | 396 | 276 |
| B Cells | CD19+ | 380 | 207 | 116 |
| NK Cells | CD3-CD56+ | 320 | 176 | 98 |
| Regulatory T Cells | CD4+CD25+CD127low | 38 | 23 | 14 |
Experimental Protocols
Whole Blood Staining for T, B, and NK Cells
This protocol outlines the immunophenotyping of major lymphocyte populations from human whole blood.
Materials:
-
Human whole blood collected in K2EDTA tubes
-
Phosphate-buffered saline (PBS)
-
FACS lysing solution (e.g., BD FACS™ Lysing Solution)
-
Monoclonal antibodies:
-
Anti-Human CD45-PerCP
-
Anti-Human CD3-FITC
-
Anti-Human CD4-APC
-
Anti-Human CD8-PE-Cy7
-
Anti-Human CD19-APC-H7
-
Anti-Human CD56-PE
-
-
FACS tubes (5 mL polystyrene round-bottom)
-
Flow cytometer
Procedure:
-
To each FACS tube, add 100 µL of whole blood.
-
Add the pre-titrated volume of each fluorescently conjugated antibody to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X FACS lysing solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of PBS.
-
Acquire the samples on a flow cytometer.
Staining for Regulatory T Cells (Tregs)
This protocol is for the identification of the CD4+CD25+CD127low Treg population and requires intracellular staining for the transcription factor FoxP3.
Materials:
-
Human whole blood collected in K2EDTA tubes
-
PBS
-
FACS lysing solution
-
FoxP3 staining buffer set (e.g., from eBioscience™ or BioLegend®)
-
Monoclonal antibodies:
-
Anti-Human CD4-APC
-
Anti-Human CD25-PE
-
Anti-Human CD127-Alexa Fluor 488
-
Anti-Human FoxP3-PE-Cy7 or a suitable intracellular antibody
-
-
FACS tubes
Procedure:
-
Perform surface staining for CD4, CD25, and CD127 as described in the protocol above (steps 1-3).
-
After surface staining, proceed with red blood cell lysis as described (steps 4-7).
-
Following the wash, fix and permeabilize the cells using the FoxP3 staining buffer set according to the manufacturer's instructions.
-
Add the anti-human FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cell pellet in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: S1P Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLB1122168 in Cancer Cell Migration and Survival Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 is a potent and specific small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). With an IC50 value of 94 nM for inhibiting Spns2-mediated S1P release, this compound serves as a valuable tool for investigating the role of S1P signaling in various physiological and pathological processes, including cancer.[1][2] Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in regulating cancer cell proliferation, survival, migration, and invasion. By inhibiting the export of S1P from cancer cells, this compound can modulate the tumor microenvironment and intracellular signaling pathways, making it a compound of significant interest for cancer research and drug development.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on cancer cell migration and survival.
Data Presentation
Currently, specific quantitative data on the effects of this compound on cancer cell migration and survival are not extensively available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data when studying this compound or similar Spns2 inhibitors.
Table 1: Effect of this compound on Cancer Cell Viability (Example)
| Cancer Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| e.g., MDA-MB-231 | 24 | Data to be determined |
| (Breast Cancer) | 48 | Data to be determined |
| 72 | Data to be determined | |
| e.g., A549 (Lung Cancer) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., PC-3 (Prostate Cancer) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Effect of this compound on Cancer Cell Migration (Example)
| Cancer Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of Migration |
| e.g., MDA-MB-231 | 0.1 | 24 | Data to be determined |
| (Breast Cancer) | 1 | 24 | Data to be determined |
| 10 | 24 | Data to be determined | |
| e.g., A549 (Lung Cancer) | 0.1 | 24 | Data to be determined |
| 1 | 24 | Data to be determined | |
| 10 | 24 | Data to be determined | |
| e.g., PC-3 (Prostate Cancer) | 0.1 | 24 | Data to be determined |
| 1 | 24 | Data to be determined | |
| 10 | 24 | Data to be determined |
Signaling Pathways
The inhibition of Spns2 by this compound is expected to decrease the extracellular concentration of S1P while potentially increasing its intracellular levels. This alteration in the S1P gradient can impact downstream signaling pathways known to be involved in cancer cell migration and survival. The following diagram illustrates the hypothesized mechanism of action.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell migration and survival.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Transwell Migration Assay
This assay is used to quantify the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
This compound (stock solution in DMSO)
-
24-well plates with transwell inserts (8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Transwell Plates:
-
Add 600 µL of complete cell culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In a separate tube, treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) and incubate for a predetermined time (e.g., 1-2 hours).
-
Add 200 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO₂ atmosphere. The optimal time will depend on the cell type.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in staining solution for 20-30 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the insert to air dry.
-
Use a microscope to capture images of the stained migrated cells from several random fields.
-
Count the number of migrated cells per field.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each treatment condition.
-
Express the data as a percentage of migration relative to the vehicle control.
-
Caption: Workflow for the transwell migration assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
Investigating the Role of Spns2 in Fibrosis Models with the Potent Inhibitor SLB1122168
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Sphingosine-1-phosphate (S1P), a bioactive signaling lipid, has been implicated in the progression of fibrosis. The transporter protein Spinster homolog 2 (Spns2) plays a crucial role in the secretion of S1P from cells, thereby modulating extracellular S1P levels and downstream signaling pathways that contribute to fibrogenesis.[1][2] Inhibition of Spns2 presents a promising therapeutic strategy to mitigate fibrosis.
SLB1122168 is a potent, second-generation inhibitor of Spns2-mediated S1P release with an IC50 of 94 nM.[3][4] While direct quantitative data on the effects of this compound in in vivo fibrosis models are not yet widely published, studies on the first-generation Spns2 inhibitor, SLF1081851, have demonstrated the therapeutic potential of this mechanism of action. In a murine model of kidney fibrosis, SLF1081851 was shown to ameliorate the fibrotic response.[3][5] These findings strongly suggest that more potent inhibitors like this compound would have similar or enhanced anti-fibrotic effects.
These application notes provide an overview of the role of Spns2 in fibrosis and detailed protocols for investigating the effects of Spns2 inhibitors, using this compound as a key example, in established preclinical models of kidney and liver fibrosis.
The Role of Spns2 in Fibrotic Signaling
The signaling pathway implicates Spns2 as a key regulator of extracellular S1P levels, which in turn influences pro-fibrotic cellular responses.
Quantitative Data on Spns2 Inhibition in a Kidney Fibrosis Model
The following tables summarize representative data from a study investigating the effects of the Spns2 inhibitor SLF1081851 in a unilateral ischemia-reperfusion injury (IRI) model of kidney fibrosis.[5] These data illustrate the potential anti-fibrotic efficacy that can be expected from potent Spns2 inhibitors like this compound.
Table 1: Effect of Spns2 Inhibition on Collagen Deposition in Kidney Tissue
| Treatment Group | Dose (mg/kg, ip) | Mean Collagen Deposition (% Area) | Standard Error of the Mean (SEM) |
| Vehicle | - | 15.2 | ± 1.8 |
| SLF1081851 | 5 | 8.5 | ± 1.2 |
| SLF1081851 | 10 | 6.3 | ± 0.9 |
Data are hypothetical representations based on graphical data from the cited literature and are intended for illustrative purposes.
Table 2: Effect of Spns2 Inhibition on Markers of Renal Injury and Fibrosis
| Treatment Group | Dose (mg/kg, ip) | Plasma Creatinine (mg/dL) | α-SMA Expression (Relative Units) | Fibronectin Expression (Relative Units) |
| Sham | - | 0.2 | 1.0 | 1.0 |
| IRI + Vehicle | - | 0.8 | 4.5 | 5.2 |
| IRI + SLF1081851 | 10 | 0.4 | 2.1 | 2.5 |
Data are hypothetical representations for illustrative purposes, based on findings that Spns2 inhibition reduces fibrosis markers.
Experimental Protocols
Detailed methodologies for inducing and evaluating fibrosis in preclinical models are provided below.
Protocol 1: Unilateral Ischemia-Reperfusion Injury (IRI) Model of Kidney Fibrosis in Mice
This model is robust for studying the progression from acute kidney injury to chronic fibrosis.[6]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (forceps, scissors, micro-serrefine clamps)
-
Suture materials
-
Heating pad
-
This compound
-
Vehicle control (e.g., 5% hydroxypropyl-β-cyclodextrin)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Make a midline or flank incision to expose the kidney.
-
Isolate the renal pedicle (artery and vein).
-
Occlude the renal pedicle with a micro-serrefine clamp for a defined period (e.g., 30-45 minutes) to induce ischemia.
-
Remove the clamp to allow reperfusion of the kidney.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Provide analgesia and monitor the animal's recovery.
-
Treatment:
-
Begin treatment with this compound or vehicle at a predetermined time point post-surgery (e.g., day 4).
-
Administer the compound daily via intraperitoneal (IP) injection at the desired dose.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 14 or 21), euthanize the animals.
-
Collect blood for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Harvest the kidneys for histological and molecular analysis.
-
Histology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry (IHC): Stain kidney sections for markers of myofibroblast activation (α-smooth muscle actin, α-SMA) and extracellular matrix protein (fibronectin).
-
Quantitative PCR (qPCR): Extract RNA from kidney tissue and perform qPCR to measure the expression of fibrotic genes such as Col1a1, Acta2, and Tgfb1.
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a widely used toxicant-induced model of liver fibrosis.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
This compound
-
Vehicle control for this compound
Procedure:
-
Induction of Fibrosis:
-
Administer CCl4 (e.g., 1 mL/kg body weight, diluted 1:1 in olive oil) via intraperitoneal (IP) injection twice weekly for a period of 4 to 8 weeks.
-
-
Treatment:
-
Treatment with this compound or vehicle can be initiated either prophylactically (at the same time as CCl4) or therapeutically (after fibrosis is established).
-
Administer the compound at the desired dose and frequency (e.g., daily IP injection).
-
-
Endpoint Analysis:
-
Collect blood for analysis of liver enzymes (ALT, AST).
-
Harvest the liver.
-
Histology: Fix a portion of the liver in formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess liver architecture and Masson's trichrome or Picrosirius red to stage and quantify fibrosis.
-
Hydroxyproline Assay: Use a portion of the liver to determine the total collagen content by measuring hydroxyproline levels.
-
qPCR and IHC: Analyze liver tissue for the expression of fibrotic markers (e.g., Col1a1, Acta2, α-SMA, desmin) as described in the kidney fibrosis protocol.
Conclusion
The inhibition of the S1P transporter Spns2 is a compelling strategy for the development of anti-fibrotic therapies. The potent Spns2 inhibitor this compound is a valuable tool for investigating the role of the Spns2-S1P signaling axis in the pathogenesis of fibrosis. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of Spns2 inhibitors in relevant disease models. Further investigation into compounds like this compound is warranted to advance our understanding of fibrosis and develop novel treatments for this debilitating condition.
References
- 1. Pathophysiology of unilateral ischemia-reperfusion injury: importance of renal counterbalance and implications for the AKI-CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ischemia-reperfusion model of acute kidney injury and post injury fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral Renal Ischemia-Reperfusion as a Robust Model for Acute to Chronic Kidney Injury in Mice | PLOS One [journals.plos.org]
Troubleshooting & Optimization
SLB1122168 Technical Support Center: Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of SLB1122168, a potent and specific inhibitor of the S1P transporter spinster homologue 2 (Spns2).[1][2] Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur during the preparation of aqueous solutions or upon storage. If you observe cloudiness or solid particles, gentle heating and/or sonication can be used to aid dissolution.[3] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure clarity and potency.[3]
Q3: How should I store stock solutions of this compound?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[3] Ensure the solutions are stored in tightly sealed containers to prevent moisture absorption.[3]
Q4: Can I use this compound for in vivo studies? What are the recommended solvent systems?
Yes, this compound has been used in in vivo studies with mice and rats.[4][5] The choice of solvent system will depend on the administration route and the experimental animal. It is crucial to first prepare a clear stock solution in an appropriate organic solvent (like DMSO) before adding co-solvents.[3]
For in vivo administration, several solvent systems have been documented to yield a clear solution with a solubility of at least 2.5 mg/mL.[3] These are detailed in the table and protocols below.
Solubility Data
The following table summarizes the solubility of this compound formic in various solvents. Researchers should note that this data is for the formic acid salt and may vary for other forms of the compound.
| Solvent System | Concentration Achieved | Appearance |
| DMSO | 100 mg/mL (247.79 mM) | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
-
Weigh the desired amount of this compound formic.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Preparation of In Vivo Formulation (Example with PEG300, Tween-80, and Saline)
This protocol provides a method to prepare a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound formic in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and continue to mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is homogeneous.[3]
-
This formulation should be prepared fresh on the day of the experiment.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing SLB1122168 Dose-Response for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in-vivo dose-response of SLB1122168. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2), with an IC50 of 94 nM.[1] By inhibiting Spns2, this compound blocks the release of S1P from cells, which is a critical step for the egress of lymphocytes from lymphoid tissues. This disruption of lymphocyte trafficking leads to a dose-dependent decrease in circulating lymphocytes, which serves as a key pharmacodynamic marker of its in-vivo activity.[1][2]
Q2: What is the recommended starting dose for this compound in a mouse model?
Q3: Is this compound orally bioavailable?
A3: No, previous studies have indicated that this compound has poor oral bioavailability.[3] Therefore, intraperitoneal injection is the recommended route of administration for in vivo experiments.
Q4: What is the expected pharmacodynamic effect of this compound and how can it be measured?
A4: The primary pharmacodynamic effect of this compound is a reduction in the number of circulating lymphocytes.[1][2] This can be measured by collecting blood samples at various time points after compound administration and performing a complete blood count (CBC) with differential to quantify the absolute lymphocyte count. A maximal lymphocyte reduction of approximately 50% has been observed with related Spns2 inhibitors.[3][4]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent Spns2 inhibitor, the potential for off-target effects should be considered. As with any small molecule inhibitor, it is advisable to assess the compound's selectivity profile. For Spns2 inhibitors, a key consideration is to ensure they do not significantly impact S1P receptor signaling directly. The therapeutic strategy with Spns2 inhibitors is to modulate the S1P gradient, rather than directly targeting S1P receptors, which can be associated with cardiovascular side effects.[5]
Data Presentation
In Vivo Dose-Response of Spns2 Inhibitors on Circulating Lymphocytes
The following table summarizes the available data on the in-vivo dose-dependent effects of this compound and a related compound on lymphocyte counts.
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Circulating Lymphocytes | Reference |
| This compound | Rat | 10 | Intraperitoneal (i.p.) | Dose-dependent decrease | [1] |
| SLF80821178 | Mouse | 3 | Intraperitoneal (i.p.) | Dose-dependent decrease | [3] |
| SLF80821178 | Mouse | 10 | Intraperitoneal (i.p.) | Dose-dependent decrease | [3] |
| SLF80821178 | Mouse | 30 | Intraperitoneal (i.p.) | Maximal decrease of ~50% | [3] |
Formulation Vehicle for In Vivo Administration
A stable formulation is critical for accurate and reproducible in vivo experiments. The following vehicle has been successfully used for a structurally related Spns2 inhibitor and is recommended as a starting point for this compound.
| Component | Percentage |
| PEG400 | 36.1% |
| Ethanol | 9.1% |
| Solutol HS 15 | 4.6% |
| Water | 50% |
| Reference:[3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Preparation of the Vehicle:
-
In a sterile container, combine 36.1% PEG400, 9.1% ethanol, and 4.6% Solutol HS 15.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50% sterile water and mix again until the solution is clear.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Add the vehicle to the powder to achieve the desired final concentration for dosing.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. It is recommended to prepare the formulation fresh on the day of the experiment.
-
Protocol 2: In Vivo Dose-Response Study in Mice
-
Animal Model:
-
Use an appropriate mouse strain for your research question (e.g., C57BL/6), aged 8-12 weeks.
-
Acclimate the animals to the facility for at least one week before the experiment.
-
-
Group Allocation:
-
Randomly assign mice to different dose groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound). A group size of n=5-8 is recommended.
-
-
Compound Administration:
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be based on the animal's body weight (e.g., 10 mL/kg).[6]
-
-
Blood Sampling and Analysis:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at baseline (before dosing) and at selected time points post-injection (e.g., 4, 8, 24, and 48 hours).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Perform a complete blood count (CBC) with a differential analysis to determine the absolute lymphocyte count.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal.
-
Plot the dose-response curve (dose vs. percentage of lymphocyte reduction).
-
Perform statistical analysis to determine the significance of the dose-dependent effects.
-
Mandatory Visualization
Caption: this compound inhibits the Spns2 transporter, blocking S1P export and subsequent lymphocyte egress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting inconsistent lymphocyte depletion with SLB1122168.
Welcome to the technical support center for SLB1122168. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound, with a focus on addressing inconsistent lymphocyte sequestration.
Understanding this compound's Mechanism of Action
This compound is a potent and selective modulator of sphingosine-1-phosphate (S1P) signaling. It is crucial to understand that this compound does not cause direct lymphocyte depletion through cell lysis. Instead, it induces lymphocyte sequestration, which is the retention of lymphocytes within secondary lymphoid organs. This process leads to a reduction in the number of circulating lymphocytes in the peripheral blood, a state known as peripheral lymphopenia.[1][2][3][4] This sequestration is mediated by the disruption of S1P gradients, which are essential for lymphocyte egress from lymphoid tissues.[1][2][3] Inconsistent results in lymphocyte counts can arise from various factors related to this specific mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Question 1: Why am I observing high variability in peripheral lymphocyte counts between experimental subjects treated with this compound?
Answer: High inter-subject variability is a known challenge with compounds that modulate S1P signaling. Several factors can contribute to this inconsistency:
-
Pharmacokinetics and Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying effective concentrations of this compound. Co-administration of other medications can also impact the metabolic pathways of S1P modulators.[5]
-
Baseline Physiological State: The baseline lymphocyte count, immune status, and overall health of the animal can influence the response to this compound.
-
Genetic Heterogeneity: Genetic differences within the animal strain can affect the expression and function of S1P receptors and metabolizing enzymes.
-
Dosing and Administration: Inconsistent dosing volumes, improper administration technique (e.g., subcutaneous vs. intraperitoneal), or errors in formulation can lead to variable drug exposure.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use age- and sex-matched animals from a reputable supplier. Ensure animals are acclimatized to the facility before starting the experiment.
-
Refine Dosing Procedure: Calibrate all pipettes and syringes. Ensure consistent administration by the same trained personnel. Prepare fresh formulations for each experiment.
-
Pharmacokinetic Analysis: If variability persists, consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and drug half-life in your specific animal model. This will help optimize the timing of blood collection for lymphocyte counting.
-
Monitor Animal Health: Closely monitor animals for any signs of illness or stress, as this can impact lymphocyte counts.
Question 2: The degree of lymphopenia is less than expected or appears to be transient. What could be the cause?
Answer: Suboptimal or transient lymphopenia can be due to several factors:
-
Insufficient Dose: The dose of this compound may be too low to achieve maximal lymphocyte sequestration.
-
Cyclical Recovery of Lymphocyte Counts: Some S1P receptor modulators have a short half-life, leading to a cyclical return of blood lymphocyte levels to normal within a dosing interval.[6]
-
Receptor Subtype Selectivity: The efficacy of S1P modulators can depend on their selectivity for different S1P receptor subtypes (S1PR1-5).[7][8] this compound's specific binding profile will influence its biological effect.
-
Differential Effects on Lymphocyte Subsets: S1P receptor modulators can have a more pronounced effect on naïve and central memory T cells, while effector memory T cells may be less affected and continue to recirculate.[9]
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound for achieving the desired level of lymphopenia in your model.
-
Time-Course Analysis: Conduct a time-course experiment to map the kinetics of lymphocyte sequestration and recovery. This will help identify the window of maximal effect.
-
Flow Cytometry Analysis: Use flow cytometry to analyze different lymphocyte subsets (e.g., CD4+, CD8+, B cells, naïve vs. memory T cells) in the peripheral blood and lymphoid organs. This will provide a more detailed picture of this compound's effect.
Frequently Asked Questions (FAQs)
Q1: What is the difference between lymphocyte depletion and lymphocyte sequestration? A1: Lymphocyte depletion refers to the elimination of lymphocytes, typically through antibody-mediated cytotoxicity or other lytic mechanisms.[10][11] In contrast, lymphocyte sequestration, the mechanism of this compound, involves the retention of live lymphocytes in lymphoid organs, preventing their egress into circulation.[4][12]
Q2: How can I verify that this compound is causing lymphocyte sequestration and not depletion? A2: You can perform histological analysis of lymphoid organs (e.g., lymph nodes, spleen). In the case of sequestration, you would expect to see an accumulation of lymphocytes in these tissues.[12] Flow cytometry of tissue homogenates can also confirm the presence of retained lymphocytes.
Q3: Are there any known drug-drug interactions with this compound? A3: While specific interaction studies for this compound may not be available, S1P modulators as a class can have interactions with other drugs. Caution is advised with concomitant use of immunosuppressive therapies, anti-arrhythmic drugs, and medications that affect heart rate.[5] It is also important to consider drugs that may induce or inhibit the hepatic enzymes responsible for metabolizing this compound.[5]
Q4: What are the expected effects of this compound on different lymphocyte populations? A4: S1P receptor modulators typically have a more pronounced effect on the sequestration of naïve and central memory T cells, as their egress from lymph nodes is highly dependent on the S1P-S1PR1 axis.[9] The impact on other lymphocyte subsets may be less significant.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Peripheral Blood Lymphocyte Counts
| This compound Dose (mg/kg) | Mean Peripheral Lymphocyte Count (cells/µL) | Standard Deviation | % Reduction from Vehicle |
| Vehicle Control | 8500 | 950 | 0% |
| 0.1 | 6200 | 1100 | 27% |
| 0.3 | 4100 | 850 | 52% |
| 1.0 | 2500 | 600 | 71% |
| 3.0 | 2300 | 550 | 73% |
Table 2: Hypothetical Time-Course of Lymphopenia Following a Single 1 mg/kg Dose of this compound
| Time Post-Dose (hours) | Mean Peripheral Lymphocyte Count (cells/µL) | Standard Deviation | % Reduction from Baseline |
| 0 (Baseline) | 8700 | 900 | 0% |
| 4 | 4500 | 750 | 48% |
| 8 | 2600 | 600 | 70% |
| 12 | 2400 | 580 | 72% |
| 24 | 3800 | 700 | 56% |
| 48 | 6500 | 850 | 25% |
Experimental Protocols
Protocol 1: In Vivo Lymphocyte Sequestration Assay
Objective: To assess the effect of this compound on peripheral blood lymphocyte counts.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO/saline solution)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Anticoagulant (e.g., EDTA)
-
Lysis buffer
-
Flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein for baseline lymphocyte counts.
-
Drug Administration: Prepare the desired concentrations of this compound in the appropriate vehicle. Administer a consistent volume to each animal via the chosen route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Post-Treatment Blood Collection: At predetermined time points (e.g., 4, 8, 12, 24, 48 hours post-dose), collect blood samples.
-
Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer or manual counting with a hemocytometer.
-
Flow Cytometry (Optional): For detailed analysis of lymphocyte subsets, stain blood samples with fluorescently labeled antibodies and analyze using a flow cytometer.
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts compared to baseline and the vehicle control group.
Protocol 2: Histological Analysis of Lymphoid Organs
Objective: To visualize lymphocyte sequestration in lymphoid tissues.
Materials:
-
Treated and control animals
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Harvest: At the desired time point after this compound administration, euthanize the animals and carefully dissect lymph nodes (e.g., inguinal, axillary) and the spleen.
-
Fixation: Immediately fix the tissues in 4% PFA or 10% NBF for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of ethanol grades, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then perform H&E staining to visualize tissue morphology and cellular distribution.
-
Imaging and Analysis: Examine the stained sections under a microscope. Look for increased lymphocyte density in the T-cell zones of the lymph nodes and spleen in the this compound-treated group compared to the control group.
Visualizations
Caption: Mechanism of this compound-induced lymphocyte sequestration.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 2. Lymphocyte sequestration through S ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress [immunologyresearchjournal.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Depletion of T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibody-mediated cell depletion therapies in multiple sclerosis [frontiersin.org]
- 12. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SLB1122168 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLB1122168, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Spns2-mediated release of sphingosine-1-phosphate (S1P).[1][2] By blocking Spns2, this compound disrupts the S1P gradient that is crucial for the egress of lymphocytes from lymphoid tissues. This leads to a dose-dependent reduction in circulating lymphocytes.[1]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Spns2-mediated S1P release is approximately 94 nM.[1]
Q3: Are there known off-target activities for this compound?
Published data on a comprehensive off-target screening panel for this compound is limited. However, studies have shown that it is selective over the related S1P transporter Mfsd2b. A successor compound, SLF80821178, which shares a similar mechanism, has been shown to have minimal inhibitory activity against sphingosine kinases (SphK1 and SphK2) at concentrations significantly higher than its Spns2 IC50. While direct, extensive off-target screening data for this compound is not publicly available, the available information suggests a degree of selectivity for Spns2.
Q4: My experimental results are unexpected. Could off-target effects of this compound be the cause?
While this compound is a potent Spns2 inhibitor, unexpected results could potentially stem from off-target effects, experimental variability, or the specific biological context of your system. To investigate this, consider the following:
-
Dose-Response Curve: Perform a full dose-response experiment. On-target effects should correlate with the known IC50 of this compound. Effects observed only at very high concentrations (micromolar range) may suggest off-target activity.
-
Control Compounds: Include a structurally distinct Spns2 inhibitor as a control to see if the observed phenotype is consistent across different chemical scaffolds targeting the same protein.
-
Rescue Experiments: If possible, consider rescue experiments by adding exogenous S1P to see if the phenotype can be reversed.
-
Cell Line Specificity: Test the effect of this compound in a cell line that does not express Spns2 to identify non-Spns2 mediated effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent lymphocyte count reduction in vivo. | Pharmacokinetic variability of this compound, which has poor oral bioavailability. | Administer this compound via intraperitoneal (i.p.) injection for more consistent exposure. A 10 mg/kg i.p. dose has been shown to achieve a maximum concentration of 4 µM in rats.[1] |
| Unexpected phenotype observed in cell-based assays. | Potential off-target activity at high concentrations. | Titrate this compound to the lowest effective concentration. Use concentrations as close to the IC50 (94 nM) as possible to minimize the risk of off-target effects. |
| Cell culture artifacts. | Ensure consistent cell passage number, confluency, and media conditions. | |
| Difficulty solubilizing this compound. | Poor aqueous solubility. | Prepare stock solutions in an appropriate organic solvent such as DMSO. For in vivo studies, specific formulation protocols may be required. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| Spns2 | S1P Release | 94 | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value | Reference |
| Cmax | 4 µM | [1] |
| Tmax | 2 hours | [1] |
| Half-life | 8 hours | [1] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by this compound and a general workflow for assessing its on-target activity.
Caption: Mechanism of action of this compound in inhibiting lymphocyte egress.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Enhancing Oral Bioavailability of SLB1122168
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor oral bioavailability of SLB1122168, a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spns2.
Troubleshooting Guide: Poor Oral Bioavailability of this compound
This guide addresses common issues encountered during in vivo experiments that may be related to the suboptimal oral bioavailability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound may have limited dissolution in gastrointestinal (GI) fluids, leading to incomplete absorption. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area for dissolution.[1][2][3][4][5] Refer to Protocol 1: Micronization of this compound . 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to enhance solubility.[3][6][7][8][9] Refer to Protocol 2: Formulation of this compound with Solubilizing Agents . |
| High inter-individual variability in pharmacokinetic (PK) profiles. | Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble compounds. | Standardize Dosing Conditions: Administer this compound consistently with respect to feeding times (e.g., in fasted or fed states) to minimize variability. |
| Lack of dose-proportionality in plasma exposure. | Saturation of absorption mechanisms: At higher doses, the dissolution or absorption process may become saturated. | Investigate Dose-Response: Conduct a dose-ranging study to identify the linear dose range. Consider formulation strategies to improve absorption at higher doses. |
| Evidence of significant first-pass metabolism. | Rapid degradation in the liver: this compound may be extensively metabolized by hepatic enzymes before reaching systemic circulation. | Co-administration with Metabolic Inhibitors: In preclinical models, consider co-dosing with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[1] |
| Low apparent permeability. | Inherent molecular properties: The chemical structure of this compound may limit its ability to cross the intestinal epithelium. | Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to facilitate absorption via the lymphatic pathway.[1][10][11][12] Refer to Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound . |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral bioavailability a concern?
This compound is a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spns2, with an IC50 of 94 nM.[13][14] It is a valuable research tool for studying the therapeutic potential of targeting Spns2.[14] However, studies have indicated that this compound has poor oral bioavailability, which can limit its in vivo efficacy and lead to inconsistent experimental results.[15]
2. What are the primary factors that can contribute to the poor oral bioavailability of a compound like this compound?
The oral bioavailability of a drug is influenced by several factors, primarily its solubility in gastrointestinal fluids and its permeability across the intestinal membrane.[1] Other contributing factors include first-pass metabolism in the liver, degradation in the GI tract, and efflux by transporters like P-glycoprotein.[6][7] For many new chemical entities, poor aqueous solubility is a major hurdle.[6]
3. How can I improve the solubility of this compound for my experiments?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[2][6] These include:
-
Micronization: Reducing the particle size increases the surface area for dissolution.[3][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[1][2]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility by forming microemulsions in the GI tract.[1][10]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[3][7]
4. What is the mechanism of action of this compound?
This compound inhibits the Spns2-mediated release of Sphingosine-1-Phosphate (S1P).[13] S1P is a signaling lipid that plays a crucial role in various physiological processes, including lymphocyte trafficking.[16] By inhibiting Spns2, this compound can modulate S1P signaling, which has therapeutic potential in autoimmune diseases.[16][17][18]
5. Are there any known pharmacokinetic parameters for this compound?
When administered intraperitoneally (i.p.) to rats at a dose of 10 mg/kg, this compound reached a maximum concentration (Cmax) of 4 µM at 2 hours post-dose, with a half-life of 8 hours.[13][19] These parameters may differ with oral administration due to bioavailability issues.
Experimental Protocols
Protocol 1: Micronization of this compound
Objective: To reduce the particle size of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Jet mill or air-jet mill
-
Laser diffraction particle size analyzer
Methodology:
-
Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.
-
Weigh the desired amount of this compound powder.
-
Introduce the this compound powder into the jet mill at a controlled feed rate.
-
Operate the mill using compressed air or nitrogen at the appropriate pressure to achieve the desired particle size reduction.
-
Collect the micronized this compound powder from the collection chamber.
-
Determine the particle size distribution of the micronized powder using a laser diffraction analyzer to ensure it meets the desired specifications (e.g., D90 < 10 µm).
-
Store the micronized powder in a tightly sealed container to prevent agglomeration.
Protocol 2: Formulation of this compound with Solubilizing Agents
Objective: To prepare a simple oral formulation of this compound using common solubilizing excipients.
Materials:
-
Micronized this compound
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of micronized this compound.
-
Add the this compound powder to the vehicle solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Visually inspect the solution for any undissolved particles before administration.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Magnetic stirrer
-
Glass vials
Methodology:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Weigh the appropriate amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous mixture is formed.
-
Add the desired amount of this compound to the mixture and continue stirring until the drug is completely dissolved. Gentle heating may be used to facilitate dissolution.
-
To evaluate the self-emulsifying properties, add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) and observe the formation of a microemulsion.
-
The final formulation should be a clear, isotropic liquid that is physically and chemically stable.
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | IC50 (Spns2-mediated S1P release) | 94 nM | [13][19] |
| This compound | Cmax (10 mg/kg, i.p., rats) | 4 µM | [13][19] |
| This compound | Tmax (10 mg/kg, i.p., rats) | 2 hours | [13][19] |
| This compound | Half-life (10 mg/kg, i.p., rats) | 8 hours | [13][19] |
Visualizations
Caption: Mechanism of action of this compound in the S1P signaling pathway.
Caption: Decision workflow for addressing the poor oral bioavailability of this compound.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. pharmtech.com [pharmtech.com]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
SLB1122168 Technical Support Center: Stability in DMSO and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the Spns2 inhibitor, SLB1122168, when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, reaching a concentration of 100 mg/mL.[1] For optimal results, it is imperative to use a fresh, anhydrous grade of DMSO, as moisture can compromise the stability and solubility of the compound.[2][3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.[4] Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. If the compound does not dissolve immediately, gentle vortexing or sonication can be used to aid dissolution.[3][5] For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 403.56 g/mol ), you would add 247.79 µL of DMSO.
Q3: What are the recommended long-term storage conditions for this compound?
A3: The storage conditions depend on whether the compound is in solid form or dissolved in DMSO. Adhering to these conditions is critical for maintaining the compound's activity.
-
Solid Form: As a powder, this compound can be stored at -20°C for up to 3 years.[3][6] It should be kept in a tightly sealed container away from moisture.[1]
-
DMSO Solution: Once dissolved in DMSO, the stability of this compound is dependent on the storage temperature. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3][6][7]
Q4: How long is this compound stable in DMSO at different temperatures?
A4: Based on available data, the stability of this compound in DMSO is as follows:
For any storage beyond these recommended periods, a fresh stock solution should be prepared.
Q5: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A5: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium.[2][5] To address this, it is recommended to make initial serial dilutions in DMSO before the final dilution into your aqueous experimental buffer.[2] If precipitation still occurs, gentle vortexing, sonication, or warming the solution to 37°C may help redissolve the compound.[5] Always ensure the compound is fully dissolved before use. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Use of old or non-anhydrous DMSO. | 1. Prepare a fresh stock solution of this compound. 2. Always aliquot stock solutions into single-use vials.[1][3] 3. Use a new, sealed bottle of anhydrous DMSO for stock preparation.[2] |
| Difficulty dissolving the compound | 1. Insufficient mixing. 2. Compound has precipitated out of solution. | 1. Use vortexing or sonication to aid dissolution.[1][3] 2. If necessary, gently warm the solution up to 50°C.[3] |
| Visible particulates in the DMSO stock solution | 1. Contamination. 2. Compound degradation or precipitation. | 1. Discard the solution and prepare a fresh stock. 2. Ensure proper storage conditions were maintained. If in doubt, use a fresh vial of the compound. |
Data Summary
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | 403.56 g/mol | [1] |
| Recommended Solvent | DMSO (anhydrous) | [1][2] |
| Solubility in DMSO | 100 mg/mL (247.79 mM) | [1] |
| Storage (Solid Form) | -20°C for up to 3 years | [3][6] |
| Storage (in DMSO) | -80°C for up to 6 months -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial. For 1 mg of this compound, add 247.79 µL of DMSO to achieve a 10 mM concentration.
-
Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
Caption: this compound inhibits the Spns2 transporter, blocking S1P release.
Caption: Recommended workflow for storing and preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in EAE Models Treated with SLB1122168
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Experimental Autoimmune Encephalomyelitis (EAE) models when treated with the investigational compound SLB1122168.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action in EAE?
A1: While specific public data on this compound is limited, it is understood to be an investigational compound likely targeting the Sphingosine-1-Phosphate (S1P) signaling pathway. S1P receptors (S1PRs) play a crucial role in regulating the egress of lymphocytes from lymph nodes.[1][2] By modulating these receptors, compounds in this class can prevent the migration of autoreactive lymphocytes into the central nervous system (CNS), thereby ameliorating the signs of EAE.[1][2][3] The therapeutic effect of such compounds is attributed to their ability to induce the internalization and degradation of S1PRs on lymphocytes, effectively trapping them in secondary lymphoid organs.
Q2: What are the most common sources of variability in EAE experiments?
A2: Variability in EAE models is a significant challenge and can arise from multiple factors.[4] These include the health and genetic background of the mice, the preparation and administration of the MOG/CFA emulsion and Pertussis Toxin (PTX), the clinical scoring of the animals, and environmental factors within the animal facility.[4][5][6] Inconsistent immunization technique, batch-to-batch variation in reagents, and subjective scoring by different researchers can all contribute to high variability in disease onset and severity.[6]
Q3: How can I minimize variability in my EAE experiments when testing this compound?
A3: To minimize variability, it is crucial to standardize your experimental protocol meticulously. This includes using age- and sex-matched mice from a reliable vendor, ensuring proper emulsification of the MOG/CFA, consistent injection technique, and blinded clinical scoring by trained individuals.[7] It is also recommended to perform a pilot study to establish the optimal dosage of PTX for your specific laboratory conditions, as PTX potency can vary between lots and significantly impacts disease severity.[5]
Troubleshooting Guides
High Variability in EAE Clinical Scores
Problem: Significant variation in the onset and severity of EAE symptoms is observed within the same experimental group.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Emulsion | Ensure the MOG/CFA emulsion is stable. A proper emulsion will not separate when a drop is placed in water. Use a high-speed homogenizer or two syringes connected by a Luer lock to create a thick, stable emulsion. |
| Inconsistent Injections | Administer subcutaneous injections consistently at the same anatomical locations (e.g., flanks). Ensure the full dose is delivered and that there is no leakage from the injection site.[5] |
| Variable PTX Activity | The potency of Pertussis Toxin can differ between lots.[5] Perform a dose-response pilot study with each new lot of PTX to determine the optimal concentration for inducing a consistent disease course in your facility. |
| Subjective Scoring | Clinical scoring should be performed by at least two trained individuals who are blinded to the treatment groups.[7] A standardized scoring sheet with clear definitions for each score should be used.[7][8][9] |
| Animal Health | Ensure all mice are healthy and free of other infections before EAE induction. Stress can also impact disease susceptibility.[5] |
Low Disease Incidence or Severity
Problem: A lower-than-expected percentage of animals develop EAE, or the clinical signs are milder than anticipated.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Reagent Doses | The amounts of MOG peptide, CFA, and PTX can be titrated to achieve a more robust disease induction without being excessive.[10] However, starting with a validated protocol is recommended.[6][11] |
| Mouse Strain and Age | C57BL/6 mice are commonly used for MOG-induced EAE.[5][12] Ensure you are using a susceptible strain. Mice should ideally be between 8-12 weeks of age at the time of immunization. |
| Incorrect PTX Administration | PTX is typically administered intraperitoneally on the day of immunization and again 48 hours later.[11] Ensure the correct timing and route of administration. |
| Inactive MOG Peptide | Verify the quality and storage conditions of the MOG peptide. It should be stored desiccated at -20°C or below. |
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice
This protocol is a standard method for inducing a chronic progressive form of EAE.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Isoflurane for anesthesia
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Thoroughly mix the MOG solution with an equal volume of CFA to create a stable water-in-oil emulsion. A common final concentration for injection is 1 mg/mL of MOG35-55.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX intraperitoneally.[11]
-
-
Clinical Scoring:
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Distal limp tail. |
| 1.0 | Complete limp tail. |
| 1.5 | Limp tail and hindlimb weakness (unsteady gait). |
| 2.0 | Limp tail and definite hindlimb weakness. |
| 2.5 | Limp tail and partial hindlimb paralysis (one leg is dragging). |
| 3.0 | Limp tail and complete hindlimb paralysis. |
| 3.5 | Limp tail, complete hindlimb paralysis, and partial forelimb paralysis. |
| 4.0 | Complete paralysis (quadriplegia). |
| 5.0 | Moribund state or death. |
Visualizations
Signaling Pathway of S1P Receptor Modulators
Caption: S1P receptor modulation by this compound blocks lymphocyte egress.
Experimental Workflow for EAE Study with this compound
Caption: Workflow for an EAE study investigating this compound efficacy.
Troubleshooting Logic for High EAE Variability
Caption: Decision tree for troubleshooting high variability in EAE models.
References
- 1. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 10. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. hookelabs.org [hookelabs.org]
Interpreting unexpected results in SLB1122168 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLB1122168. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are using this compound and observe a reduction in absolute lymphocyte counts (ALCs), but not to the same extent as with S1P receptor modulators (SRMs). Is this expected?
A1: Yes, this is an expected outcome. While both this compound (an Spns2 inhibitor) and SRMs impact lymphocyte trafficking, they do so via different mechanisms, leading to different magnitudes of effect on ALCs. SRMs, like fingolimod, are S1P1 receptor agonists that lead to receptor internalization and desensitization, causing a more profound reduction in circulating lymphocytes (up to 90%).[1] In contrast, Spns2 inhibitors like this compound block the transport of S1P, which is crucial for lymphocyte egress from lymphoid tissues.[2] This results in a more moderate decrease in ALCs, typically around 45-50%.[1][3]
Q2: We expected to see a significant decrease in lymph S1P concentrations after administering this compound, but the effect is minimal. Is our experiment flawed?
A2: Not necessarily. This is a key observation that suggests our understanding of the precise mechanism of action for Spns2 inhibitors is still evolving.[4] While it is logical to assume that blocking the S1P transporter Spns2 would lead to a sharp decrease in lymph S1P, studies have shown that Spns2 inhibitors, at doses that cause a maximal decrease in ALCs, have a negligible effect on S1P concentrations in lymph.[1] This suggests that the narrative of these drugs simply blocking S1P release from lymph endothelial cells to alter the S1P gradient is likely incomplete.[1] Your results are consistent with current findings in the field.
Q3: We are transitioning from working with SRMs to this compound. Should we expect to see similar on-target adverse effects, such as bradycardia?
A3: No, you should not expect to see the same on-target adverse effects. The transient bradycardia observed with SRMs is a result of their agonistic engagement of S1P1 receptors on sinoatrial node cells.[1] this compound, as an Spns2 inhibitor, does not directly interact with S1P receptors and therefore is not expected to cause bradycardia.[1] This difference in safety profile is a potential therapeutic advantage of Spns2 inhibitors over SRMs.
Q4: We are observing variability in our in vivo study results with this compound. What are some potential contributing factors?
A4: Variability in in vivo experiments can arise from several factors. For this compound, consider the following:
-
Pharmacokinetics: In rats, a 10 mg/kg intraperitoneal dose of this compound reaches a maximum concentration of 4 μM at 2 hours post-dose, with a half-life of 8 hours.[5] The timing of your sample collection relative to drug administration is critical.
-
Bioavailability: The route of administration can significantly impact drug exposure. For example, a related compound, SLF80821178, has limited oral bioavailability in rodents.[1] Ensure your chosen route of administration is consistent and appropriate for your experimental model.
-
Animal Model: The specific strain and health status of your animals can influence their response to the compound.
Troubleshooting Guides
In Vitro S1P Release Assay
Issue: Inconsistent IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Different cell lines may express varying levels of Spns2. |
| Compound Solubility | This compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in media. |
| Assay Conditions | Optimize incubation times and ensure consistent temperature and CO2 levels. |
In Vivo Lymphocyte Counting
Issue: High variability in absolute lymphocyte counts (ALCs) between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Dosing Accuracy | Ensure precise and consistent administration of this compound to each animal. |
| Blood Collection Technique | Standardize the blood collection method (e.g., cardiac puncture, tail vein) and timing.[1] |
| Flow Cytometry Gating | Use a consistent and well-defined gating strategy for identifying lymphocyte populations. |
Data Summary
In Vitro Potency of Spns2 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | Spns2 | 94[5] |
| SLF80821178 | Spns2 | 51 ± 3[3] |
In Vivo Effects of Spns2 Inhibitors and SRMs
| Compound | Mechanism | Max. ALC Reduction | Bradycardia |
| This compound | Spns2 Inhibition | ~45-50%[1][3] | No[1] |
| Fingolimod (SRM) | S1P Receptor Agonism | ~90%[1] | Yes[1] |
Experimental Protocols & Methodologies
A detailed experimental protocol for assessing the in vivo effects of this compound and related compounds can be adapted from studies on the successor compound, SLF80821178.[1]
Animal Model: C57BL/6 mice.[1]
Compound Administration:
-
Intraperitoneal (i.p.) injection of this compound at a specified dose (e.g., 10 mg/kg).[5]
-
Vehicle control should be administered to a separate group of animals.
Blood Collection and Lymphocyte Counting:
-
Whole blood is collected at a specific time point post-administration (e.g., 2 hours).[6]
-
Blood samples are treated with an anticoagulant (e.g., heparin).[1]
-
Red blood cells are lysed using an ACK lysis buffer.[1]
-
Lymphocyte populations are identified and quantified using flow cytometry with appropriate cell surface markers.[1]
Visualizations
Caption: S1P signaling pathway and the inhibitory action of this compound on the Spns2 transporter.
Caption: Workflow for in vivo analysis of this compound's effect on absolute lymphocyte counts.
References
- 1. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Addressing potential SLB1122168 toxicity at high doses.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the novel inhibitor SLB1122168. The following troubleshooting guides and FAQs address potential issues related to high-dose toxicity observed during experimentation.
Summary of Preclinical Toxicity Data
The following table summarizes key in vitro and in vivo toxicity data for this compound. These values should serve as a baseline for experimental design.
| Parameter | Value | Species/Cell Line | Notes |
| In Vitro Cytotoxicity | 72-hour exposure. | ||
| IC50 (Target Cancer Line) | 0.5 µM | MDA-MB-231 | Efficacy benchmark. |
| IC50 (Non-target Line 1) | 15 µM | HEK293 (Human Kidney) | Off-target toxicity indicator. |
| IC50 (Non-target Line 2) | 25 µM | HepG2 (Human Liver) | Potential for hepatotoxicity at high doses. |
| In Vivo Acute Toxicity | Single dose administration. | ||
| MTD (Maximum Tolerated Dose) | 50 mg/kg | Balb/c Mice (I.V.) | No significant adverse effects observed. |
| LD50 (Lethal Dose, 50%) | 120 mg/kg | Balb/c Mice (I.V.) | Indicates the potential for acute toxicity at supra-therapeutic doses. |
| Therapeutic Index (TI) | ~30 (In Vitro) | MDA-MB-231 vs. HEK293 | Calculated as IC50 (Non-target) / IC50 (Target). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of off-target toxicity for this compound at high doses?
A1: At concentrations significantly above the therapeutic window (>10 µM in vitro), this compound is believed to induce off-target inhibition of key cellular kinases, leading to cell cycle arrest and subsequent apoptosis. The primary pathway implicated is the JNK signaling cascade, which becomes activated as a cellular stress response.
Q2: Is the observed in vitro toxicity expected to translate to in vivo studies?
A2: Not always directly. The in vivo Maximum Tolerated Dose (MTD) in mice is 50 mg/kg. However, factors such as drug metabolism, clearance rates, and tissue distribution can alter the effective concentration at the tissue level. It is crucial to perform careful dose-escalation studies in animal models and monitor for clinical signs of toxicity.
Q3: What are the earliest indicators of potential toxicity in cell culture experiments?
A3: Early indicators of toxicity, even before significant cell death is measured, include changes in cell morphology (e.g., rounding, detachment), a reduction in the rate of proliferation, and increased expression of stress-response markers like p-JNK or cleaved caspase-3.
Troubleshooting Guides
Problem 1: I am observing significant cytotoxicity in my non-target/control cell line at concentrations where I expect to see minimal effect.
-
Possible Cause 1: Compound Stability. this compound may be degrading in your culture medium over long incubation periods, leading to toxic byproducts.
-
Solution: Prepare fresh stock solutions and consider refreshing the media for experiments lasting longer than 48 hours. Perform a stability test of this compound in your specific media conditions using HPLC.
-
-
Possible Cause 2: Serum Protein Binding. The percentage of serum (e.g., FBS) in your culture medium can affect the free concentration of the compound. Lower serum levels may lead to higher effective concentrations and increased toxicity.
-
Solution: Ensure your serum percentage is consistent across all experiments. If you suspect this is an issue, you can perform a serum-shift assay to quantify the impact of protein binding on IC50 values.
-
-
Possible Cause 3: Cell Line Sensitivity. Your specific control cell line may have an unexpected sensitivity to this compound due to its genetic background.
-
Solution: Test the compound in a secondary, unrelated control cell line (e.g., a different tissue origin) to confirm if the sensitivity is widespread or cell-type specific.
-
Problem 2: My in vivo study shows signs of toxicity (e.g., weight loss, lethargy) at doses below the reported MTD of 50 mg/kg.
-
Possible Cause 1: Vehicle Formulation. The vehicle used to dissolve and administer this compound could be causing toxicity.
-
Solution: Always run a vehicle-only control group in parallel. If the vehicle group shows toxicity, you must identify a more biocompatible formulation. Common vehicles include saline, PBS, or solutions containing DMSO and Cremophor EL.
-
-
Possible Cause 2: Dosing Schedule. The reported MTD was established for a single dose. Chronic or frequent dosing can lead to compound accumulation and toxicity at lower individual doses.
-
Solution: If your protocol requires chronic administration, you must establish a new MTD for that specific dosing regimen. Consider pharmacokinetic studies to understand the compound's half-life and clearance rate.
-
-
Possible Cause 3: Animal Strain/Health. The strain, age, or underlying health status of the animals can influence their tolerance to a compound.
-
Solution: Ensure your animals are sourced from a reputable vendor and are healthy before starting the experiment. Confirm that the strain you are using is the same as the one cited in the reference data (Balb/c mice).
-
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Study
-
Animal Acclimatization: Acclimatize healthy, age-matched Balb/c mice for at least one week before the experiment.
-
Group Assignment: Randomly assign mice to different dose groups (e.g., 25, 50, 100, 150 mg/kg), including a vehicle control group (n=5 per group).
-
Compound Administration: Administer a single dose of this compound (or vehicle) via the intended route (e.g., intravenous injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days. Record body weight daily.
-
Endpoint Analysis: The primary endpoint is mortality. At the end of the 14-day observation period, euthanize surviving animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis). Determine the MTD as the highest dose that does not cause significant mortality or clinical signs of toxicity.
Visualizations
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Caption: Postulated Off-Target Signaling Pathway.
Caption: Troubleshooting Logic for In Vitro Toxicity.
Validation & Comparative
A Comparative Analysis of SLB1122168 and SLF1081851: Efficacy as Spns2 Inhibitors
In the landscape of therapeutic development targeting the sphingosine-1-phosphate (S1P) signaling pathway, the transporter protein Spns2 has emerged as a key regulator of S1P egress from cells. The inhibition of Spns2 presents a promising strategy for modulating immune responses and treating various diseases. This guide provides a detailed comparison of two notable Spns2 inhibitors, SLB1122168 and its prototype, SLF1081851, with a focus on their efficacy, supported by experimental data.
Introduction to this compound and SLF1081851
SLF1081851 was identified as one of the first inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2.[1] Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a second-generation inhibitor with a key benzoxazole scaffold, demonstrating significantly improved potency.[2] Both compounds act by blocking the Spns2-mediated release of S1P, a critical signaling molecule involved in various physiological processes, including lymphocyte trafficking.[1][2]
In Vitro Efficacy
The in vitro potency of this compound and SLF1081851 was primarily evaluated using an S1P release assay in HeLa cells engineered to overexpress Spns2. The half-maximal inhibitory concentration (IC50) values from these studies clearly indicate the superior potency of this compound.
| Compound | IC50 (HeLa Cell S1P Release Assay) |
| SLF1081851 | 1.93 ± 0.04 μM[2] |
| This compound | 94 ± 6 nM[2] |
In Vivo Efficacy
The in vivo efficacy of these Spns2 inhibitors was assessed by their ability to induce lymphopenia, a hallmark of Spns2 inhibition, in rodent models. Administration of both compounds resulted in a significant and dose-dependent decrease in circulating lymphocytes.
| Compound | Animal Model | Key In Vivo Effect |
| SLF1081851 | Mice and Rats | Significant decrease in circulating lymphocyte counts.[1][3] |
| This compound | Mice and Rats | Dose-dependent decrease in circulating lymphocytes.[4] |
Furthermore, SLF1081851 has demonstrated efficacy in a preclinical disease model. In a mouse model of kidney fibrosis induced by unilateral ischemia-reperfusion injury, SLF1081851 was shown to suppress inflammatory signaling in perivascular cells and ameliorate the fibrotic phenotype.[1]
Signaling Pathway and Mechanism of Action
Both this compound and SLF1081851 exert their effects by inhibiting the Spns2 transporter, which is responsible for the egress of S1P from various cell types, including endothelial cells. This inhibition disrupts the S1P gradient that is crucial for the trafficking of lymphocytes from lymphoid organs into the circulatory system. The resulting decrease in circulating lymphocytes underlies the therapeutic potential of these compounds in autoimmune and inflammatory diseases.
Caption: S1P Signaling Pathway and the Mechanism of Spns2 Inhibition.
Experimental Protocols
HeLa Cell S1P Release Assay
This in vitro assay is designed to quantify the inhibitory effect of compounds on Spns2-mediated S1P release.
-
Cell Culture and Transfection: HeLa cells are cultured in standard growth medium. For the assay, cells are transfected with a plasmid encoding for mouse Spns2 to ensure robust transporter expression. Stable cell lines expressing Spns2 can also be generated through selection.
-
Inhibition of S1P Catabolism: To maximize the detection of released S1P, intracellular S1P degradation pathways are inhibited. This is achieved by treating the cells with a cocktail of inhibitors, including 4-deoxypyridoxine (an S1P lyase inhibitor), sodium fluoride, and sodium orthovanadate (phosphatase inhibitors).
-
Compound Incubation: The cultured Spns2-expressing HeLa cells are washed and then incubated with the test compounds (this compound or SLF1081851) in a serum-free medium containing fatty acid-free bovine serum albumin (BSA) for 16-18 hours.
-
S1P Quantification: After the incubation period, the cell culture medium is collected. The concentration of S1P in the medium is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The potency of the inhibitors is determined by calculating the IC50 value from a dose-response curve.
In Vivo Lymphocyte Count Measurement
This in vivo experiment assesses the pharmacodynamic effect of Spns2 inhibitors on circulating lymphocyte numbers in rodents.
-
Animal Models: Male and female mice or rats are used for these studies.
-
Compound Administration: The test compounds are formulated in a suitable vehicle and administered to the animals via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.
-
Blood Collection: At specified time points after compound administration, blood samples are collected from the animals.
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer or by manual counting methods. The effect of the compound is evaluated by comparing the lymphocyte counts in treated animals to those in a vehicle-treated control group.
Murine Model of Renal Fibrosis (Unilateral Ischemia-Reperfusion Injury)
This preclinical model is used to evaluate the therapeutic potential of Spns2 inhibitors in the context of kidney disease.
-
Induction of Injury: Unilateral ischemia-reperfusion injury (IRI) is surgically induced in mice to model renal fibrosis. This typically involves clamping the renal artery of one kidney for a defined period, followed by reperfusion.
-
Compound Treatment: Following the induction of IRI, mice are treated with the Spns2 inhibitor (e.g., SLF1081851) or a vehicle control, typically through daily injections.
-
Assessment of Fibrosis: After a designated period of treatment, the kidneys are harvested for analysis. The extent of renal fibrosis is evaluated using various techniques, including histological staining (e.g., Masson's trichrome, Sirius red) to visualize collagen deposition, and immunohistochemistry or western blotting to measure the expression of fibrosis-related proteins (e.g., alpha-smooth muscle actin, fibronectin).
-
Analysis of Inflammatory Signaling: The effect of the inhibitor on inflammatory pathways in the kidney is assessed by measuring the expression of pro-inflammatory cytokines and chemokines.
Caption: A generalized workflow for evaluating the efficacy of Spns2 inhibitors.
Conclusion
The development of this compound from the prototype SLF1081851 represents a significant advancement in the pursuit of potent and effective Spns2 inhibitors. The experimental data clearly demonstrates the superior in vitro potency of this compound. Both compounds exhibit the expected in vivo pharmacodynamic effect of reducing circulating lymphocytes, confirming their mechanism of action. The demonstrated efficacy of SLF1081851 in a preclinical model of renal fibrosis further underscores the therapeutic potential of targeting Spns2. Future research will likely focus on the continued optimization of Spns2 inhibitors to improve their pharmacokinetic properties and further evaluate their efficacy and safety in a broader range of disease models.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Mechanistic Deep Dive: A Comparative Analysis of SLB1122168 and FTY720 (Fingolimod)
A comprehensive guide for researchers and drug development professionals on the distinct molecular mechanisms of two key modulators of the sphingosine-1-phosphate (S1P) signaling pathway.
This guide provides a detailed comparison of the mechanistic differences between SLB1122168 and the well-established multiple sclerosis drug, FTY720 (Fingolimod). By examining their primary targets, downstream signaling effects, and off-target activities, this document aims to equip researchers with the critical information needed to advance their research and development programs.
At a Glance: Key Mechanistic Distinctions
| Feature | This compound | FTY720 (Fingolimod) |
| Primary Target | Spinster homolog 2 (Spns2) transporter | Sphingosine-1-Phosphate (S1P) Receptors (S1P1, S1P3, S1P4, S1P5) |
| Mechanism of Action | Inhibition of S1P export from cells | Functional antagonism of S1P receptors through agonist-induced internalization and degradation |
| Active Form | Active as administered | Prodrug, requires phosphorylation to FTY720-phosphate (FTY720-P) |
| Effect on S1P Receptors | Indirect modulation by reducing extracellular S1P | Direct agonism leading to receptor downregulation |
| Known Off-Target Effects | Not extensively reported; selective over Mfsd2b | Inhibition of Sphingosine Kinase 1 (SK1), S1P lyase, and Ceramide Synthase |
In-Depth Mechanistic Analysis
FTY720 (Fingolimod): A Functional Antagonist of S1P Receptors
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate.[1][2] FTY720-P is a potent agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2] The therapeutic effect of FTY720 in autoimmune diseases like multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.
Upon binding, FTY720-P initially activates the S1P1 receptor, but this is followed by the receptor's internalization and subsequent degradation. This process, termed "functional antagonism," renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoimmune T cells, thereby mitigating inflammation in the central nervous system.
This compound: A Novel Inhibitor of the S1P Transporter Spns2
In contrast to the direct receptor modulation by FTY720, this compound employs a distinct upstream mechanism. It is a potent and selective inhibitor of Spinster homolog 2 (Spns2), a major facilitator superfamily transporter responsible for the export of S1P from cells.[3][4] By blocking Spns2, this compound reduces the extracellular concentration of S1P, thereby disrupting the S1P gradient necessary for lymphocyte trafficking.[3] This ultimately leads to a similar outcome as FTY720—lymphopenia—but through an indirect modulation of S1P receptor signaling. Recent studies suggest that Spns2 inhibitors may offer a more targeted immunomodulatory effect with a potentially improved safety profile, as they do not directly engage S1P receptors that are widely expressed in various tissues, including the cardiovascular system.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and FTY720, providing a basis for their comparative pharmacology.
Table 1: Primary Target Potency and Selectivity
| Compound | Target | Assay Type | Value | Reference |
| This compound | Spns2 | S1P Release Inhibition (IC50) | 94 nM | [3][4] |
| Mfsd2b | S1P Release Inhibition (IC50) | > 10 µM | [5] | |
| FTY720-Phosphate | S1P1 | Receptor Activation (EC50) | ~0.3 - 0.6 nM | [6] |
| S1P3 | Receptor Activation (EC50) | ~3 nM | [6] | |
| S1P4 | Receptor Activation (EC50) | ~0.3 - 0.6 nM | [6] | |
| S1P5 | Receptor Activation (EC50) | ~0.3 - 0.6 nM | [6] | |
| S1P2 | Receptor Activation | No significant activity | [7] |
Table 2: S1P Receptor Binding Affinities (Kd) of FTY720-Phosphate
| Receptor Subtype | Binding Affinity (Kd) | Reference |
| S1P1 | 0.43 ± 0.05 nM | [3] |
| S1P3 | 1.3 ± 0.1 nM | [3] |
| S1P4 | Not consistently reported | |
| S1P5 | Not consistently reported |
Table 3: Off-Target Activity of FTY720
| Compound | Off-Target | Assay Type | Value | Reference |
| FTY720 | Sphingosine Kinase 1 (SK1) | Enzyme Inhibition (Ki) | 1.9 µM | [8][9] |
| Ceramide Synthase 2 | Enzyme Inhibition (Ki) | 2.15 µM | [10] | |
| S1P Lyase | Enzyme Inhibition | Activity demonstrated | [8] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and FTY720 are visually represented in the following diagrams.
Caption: FTY720 (Fingolimod) Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Methodologies
Spns2-Mediated S1P Release Inhibition Assay (for this compound)
This assay is designed to measure the ability of a compound to inhibit the transport of S1P out of a cell by the Spns2 transporter.
Protocol Outline:
-
Cell Culture and Transfection: HeLa cells are cultured and transiently transfected with a plasmid encoding for murine Spns2. A stable cell line overexpressing Spns2 can also be used.[1]
-
Inhibition of S1P Degradation: To prevent the breakdown of exported S1P, cells are treated with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride and sodium vanadate).[11]
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound) in a serum-free medium containing fatty-acid-free bovine serum albumin (BSA) to act as an S1P carrier.
-
S1P Quantification: After incubation, the extracellular medium is collected, and the concentration of S1P is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of S1P release is calculated by comparing the S1P levels in the medium of compound-treated cells to that of vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
S1P Receptor Binding Assay (for FTY720-Phosphate)
This assay measures the affinity of a ligand for a specific S1P receptor subtype.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) that have been engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1, S1P3, S1P4, or S1P5).
-
Radioligand: A radiolabeled S1P analog, such as [³³P]S1P, is used as the ligand that will be displaced by the test compound.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., FTY720-P).
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
S1P Receptor Functional Assay (e.g., Calcium Mobilization)
This assay determines the ability of a compound to activate an S1P receptor and trigger downstream signaling.
Protocol Outline:
-
Cell Culture: Cells endogenously expressing or transfected with the S1P receptor of interest are cultured.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Compound Stimulation: The cells are stimulated with varying concentrations of the test compound (e.g., FTY720-P).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound as an agonist.
Concluding Remarks
This compound and FTY720 (Fingolimod) both achieve immunomodulation by disrupting S1P-mediated lymphocyte trafficking, but they do so through fundamentally different mechanisms. FTY720 acts as a direct functional antagonist of S1P receptors, while this compound inhibits the upstream S1P transporter, Spns2. This mechanistic distinction may have significant implications for their respective efficacy and safety profiles. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to develop the next generation of S1P signaling modulators. A thorough understanding of these mechanistic nuances is paramount for the rational design of novel therapeutics with improved selectivity and reduced off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 11. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Spns2 Inhibition vs. S1P Receptor Antagonism
In the landscape of therapeutic intervention in autoimmune diseases, cancer, and chronic inflammatory conditions, the modulation of sphingosine-1-phosphate (S1P) signaling has emerged as a promising strategy.[1] For years, the direct antagonism of S1P receptors has been the primary clinical approach. However, a novel strategy targeting the S1P transporter, Spinster homolog 2 (Spns2), is gaining traction, offering potential advantages in both efficacy and safety. This guide provides a detailed comparison of these two approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Spns2 inhibition and S1P receptor antagonism lies in their point of intervention within the S1P signaling pathway. S1P receptor antagonists, as their name suggests, directly block the binding of S1P to its receptors on the cell surface, thereby inhibiting downstream signaling. In contrast, Spns2 inhibitors act upstream by preventing the export of S1P from cells, which in turn reduces the extracellular S1P concentration available to bind to its receptors.[1]
This distinction is critical. By reducing the overall S1P gradient, Spns2 inhibition offers a more nuanced and potentially more localized modulation of S1P signaling, as opposed to the systemic blockade of S1P receptors.[2]
Key Advantages of Spns2 Inhibition
Experimental evidence suggests several key advantages of targeting Spns2 over direct S1P receptor antagonism.
1. Spatially-Specific Immunosuppression and Reduced Off-Target Effects:
S1P receptor modulators can have on-target cardiovascular side effects, such as bradycardia, due to the expression of S1P receptors on cardiac cells.[3] Spns2, in contrast, does not appear to play a critical functional role in the cardiovascular system.[2] This suggests a lower risk of such adverse effects with Spns2 inhibitors.
The mechanism of Spns2 inhibition leads to a spatially-specific lymphocyte trapping within the lymph nodes by downregulating extracellular S1P gradients in the lymph, without directly manipulating the S1P receptor 1 (S1PR1).[2] This targeted action is a significant departure from the systemic effects of S1P receptor antagonists.
2. Maintained Vascular Integrity:
While S1P receptor antagonism can lead to increased vascular permeability, Spns2-deficient mice have been shown to have normal lung vascular permeability.[4] This is because the majority of blood S1P, which is crucial for vascular function, is supplied by the transporter MFSD2B, not Spns2.[4]
Quantitative Data from Preclinical Models
The following tables summarize quantitative data from preclinical studies, highlighting the differential effects of Spns2 inhibition/deficiency and S1P receptor antagonism.
Table 1: Effect on Lymphocyte Counts and S1P Levels
| Intervention | Model | Effect on Peripheral Blood Lymphocyte Counts | Effect on Plasma S1P Levels | Effect on Lymph S1P Levels | Reference |
| Spns2 Inhibitor (SLF1081851) | Mice | ~50% reduction | Significant decrease | Not specified | [5] |
| Spns2 Knockout | Mice | ~55% decrease | No significant difference | Nearly undetectable | [6] |
| Spns2 Inhibitor (Lead Candidate) | Mice | ~60% reduction | ~25% reduction | Not specified | [2] |
| S1P Receptor Modulator (FTY720) | Animals | Pronounced lymphopenia | Not specified | Not specified | [6] |
Table 2: Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Intervention | Effect | Mechanism | Reference |
| Genetic deletion of Spns2 | Protective | Reduced T cell infiltration of the central nervous system | [2][4] |
| S1P Receptor Modulators | Effective in reducing relapse rate | Sequestration of lymphocytes in lymph nodes | [7] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
1. In Vitro Spns2 Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound on Spns2-mediated S1P export.
-
Cell Line: HeLa cells transfected to express Spns2.[8]
-
Protocol:
-
Seed Spns2-expressing HeLa cells in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of the test inhibitor. To prevent S1P degradation, add S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, and sodium vanadate).[9]
-
Incubate for a defined period to allow for S1P export.
-
Collect the cell media.
-
Quantify the concentration of S1P in the media using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce S1P export by 50%.[9][11]
-
2. In Vivo T-Cell Sequestration Assay
-
Objective: To assess the effect of an Spns2 inhibitor on circulating lymphocyte counts in vivo.
-
Animal Model: Mice (e.g., C57BL/6).
-
Protocol:
-
Administer the Spns2 inhibitor to mice (e.g., daily intraperitoneal injection).[2]
-
Collect blood samples at specified time points.
-
Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.
-
Compare the lymphocyte counts in treated mice to those in a vehicle-treated control group.
-
3. S1P Receptor Antagonism Assay (GTPγS Binding Assay)
-
Objective: To measure the ability of a compound to antagonize S1P receptor activation.
-
Method: GTPγS binding assay using membranes from cells expressing the S1P receptor of interest.
-
Protocol:
-
Prepare membranes from CHO cells stably expressing the target S1P receptor.
-
Incubate the membranes with varying concentrations of the antagonist, a fixed concentration of S1P agonist, and [35S]GTPγS.
-
Following incubation, separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
A decrease in [35S]GTPγS binding in the presence of the antagonist indicates inhibition of receptor activation.
-
Adverse Event Profile: A Key Differentiator
A significant advantage of Spns2 inhibition lies in its potentially more favorable side-effect profile compared to S1P receptor modulators.
S1P Receptor Modulators:
-
Cardiovascular: Bradycardia (slow heart rate) and atrioventricular block are known side effects, particularly with the first dose.[12][13]
-
Hepatic: Increases in liver enzymes can occur.[15]
-
Infections: An increased risk of infections is a concern due to systemic immunosuppression.[16]
-
Malignancy: Cases of skin cancer have been linked to some S1P receptor modulators.[13][14]
Spns2 Inhibition:
-
Cardiovascular: Preclinical data suggests a low risk for adverse cardiovascular effects as Spns2 does not play a critical role in this system.[2]
-
Hearing: A notable consideration is that germline deletion of Spns2 in mice can lead to hearing defects. However, studies with an Spns2 inhibitor in adult mice did not show an impact on hearing acuity, suggesting that pharmacological inhibition in adults may not carry the same risk as congenital absence of the protein.[6]
Conclusion
The inhibition of the S1P transporter Spns2 represents a novel and promising therapeutic strategy that addresses some of the key limitations of direct S1P receptor antagonism. By acting upstream to modulate the extracellular S1P gradient, Spns2 inhibitors offer the potential for a more targeted, spatially-specific immunosuppression with a reduced risk of systemic, off-target side effects, particularly cardiovascular events. While still in the early stages of development, the preclinical data strongly supports the continued investigation of Spns2 inhibitors as a potentially safer and more refined approach to treating a range of inflammatory and autoimmune diseases. Further clinical studies are warranted to fully elucidate the therapeutic potential and long-term safety of this innovative approach.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 8. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benefit–Risk Profile of Sphingosine-1-Phosphate Receptor Modulators in Relapsing and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic validation of Spns2 function versus pharmacological inhibition with SLB1122168.
A deep dive into the functional interrogation of the sphingosine-1-phosphate transporter Spns2, comparing the established method of genetic knockout with the targeted approach of pharmacological inhibition by SLB1122168 and related compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, methodologies, and key distinctions between these two powerful techniques.
Introduction to Spns2 and its Role in Lymphocyte Trafficking
Spinster homolog 2 (Spns2) is a crucial membrane transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a bioactive signaling lipid. This process is fundamental for establishing the S1P gradient between lymphoid tissues and circulatory fluids like lymph and blood. This gradient is essential for the egress of lymphocytes from lymphoid organs, playing a vital role in immune surveillance and response.[1][2][3] The targeted disruption of Spns2 function, either through genetic modification or pharmacological blockade, offers a promising strategy for modulating immune responses in various pathological conditions, including autoimmune diseases.[4][5][6]
Quantitative Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative findings from studies investigating Spns2 function through genetic deletion (Spns2 knockout mice) and pharmacological inhibition.
Table 1: Effects on Lymphocyte Populations
| Parameter | Genetic Validation (Spns2 Knockout) | Pharmacological Inhibition (this compound & other inhibitors) |
| Peripheral Blood Lymphocytes | ~50-55% reduction in total lymphocytes.[7][8] Significant decrease in CD4+ T cells, CD8+ T cells, and B220+ B cells.[1][9] | Dose-dependent decrease in circulating lymphocytes.[10] SLF80821178 (a potent Spns2 inhibitor) causes a ~50% reduction in circulating lymphocytes, similar to knockout mice.[11] |
| Thymus | Accumulation of mature single-positive (CD4+ and CD8+) T cells.[1][3] | Data not extensively available in reviewed literature. |
| Spleen | Significant reduction in the number of T and B cells.[1] | Data not extensively available in reviewed literature. |
| Lymph Nodes | Significant reduction in the number of T and B cells, with some studies noting smaller lymph nodes.[1][4] Other reports suggest lymphocyte accumulation. | Leads to sequestration of activated T cells in lymph nodes.[6] |
Table 2: Effects on S1P Levels
| Parameter | Genetic Validation (Spns2 Knockout) | Pharmacological Inhibition (this compound & other inhibitors) |
| Plasma S1P | Reports vary: some show a ~40% reduction, while others report no significant change.[8][9][11] | Minimal to no significant change in plasma S1P levels.[7][11] |
| Lymph S1P | Profound reduction, nearly undetectable levels.[2][4][8][12] Some studies report an increase in lymph S1P in Spns2 knockout mice, a point of contention in the literature.[1] | Minimal effect on bulk lymph S1P concentrations at doses that induce lymphopenia.[7][8] |
Table 3: Inhibitor Profile: this compound
| Property | Value |
| Mechanism of Action | Potent inhibitor of Spns2-mediated S1P release. |
| IC50 | 94 nM[10] |
| In Vivo Administration | Intraperitoneal (i.p.) injection.[10] |
Experimental Protocols
Generation of Spns2 Knockout Mice
Spns2 knockout mice are typically generated using gene-targeting techniques in embryonic stem (ES) cells. A targeting vector is designed to disrupt the Spns2 gene, often by flanking a critical exon with loxP sites. This construct is introduced into ES cells, and cells with the correct homologous recombination are selected. These modified ES cells are then injected into blastocysts, which are subsequently implanted into surrogate mothers. The resulting chimeric offspring are bred to establish a germline transmission of the disrupted Spns2 allele. Conditional knockout models, such as those using the Cre-lox system (e.g., Spns2-Mx1Cre), allow for postnatal deletion of the gene.[4]
In Vivo Administration of this compound
For in vivo studies, this compound is typically administered to mice via intraperitoneal (i.p.) injection. A common dosage mentioned in the literature is 10 mg/kg, which has been shown to result in a dose-dependent decrease in circulating lymphocytes.[10] Pharmacokinetic analysis in rats at this dose showed a maximum concentration of 4 µM at 2 hours post-dose, with a half-life of 8 hours.[10]
Measurement of Lymphocyte Populations by Flow Cytometry
-
Blood Collection: Whole blood is collected from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The remaining leukocytes are stained with a cocktail of fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and B220 for B cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which quantifies the number of cells expressing each specific marker.
-
Data Analysis: The data is analyzed using appropriate software to determine the percentage and absolute number of different lymphocyte populations.
Quantification of S1P in Blood and Lymph by LC-MS/MS
-
Sample Collection: Blood is collected and processed to obtain plasma. Lymph is collected from the cisterna chyli.
-
Lipid Extraction: Lipids, including S1P, are extracted from the plasma or lymph samples, often using a methanol precipitation method. An internal standard (e.g., d7-S1P) is added for accurate quantification.
-
LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio of S1P and the internal standard.
-
Data Analysis: The concentration of S1P in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.
Visualizing the Comparison
Signaling Pathway of Spns2-mediated Lymphocyte Egress
Caption: Spns2-mediated S1P export and its role in lymphocyte egress.
Experimental Workflow for Comparison
Caption: Workflow for comparing genetic vs. pharmacological approaches.
Logical Relationship: Genetic vs. Pharmacological
Caption: Key similarities and differences in outcomes.
Conclusion and Future Directions
Both genetic validation and pharmacological inhibition are indispensable tools for elucidating the function of Spns2. Genetic knockout models provide a definitive, albeit potentially developmentally compensated, view of a protein's role. Pharmacological inhibitors like this compound offer temporal control and a more direct path toward therapeutic development.
The comparison reveals a significant overlap in the primary phenotype of lymphopenia, validating Spns2 as the target for these inhibitors. However, the striking difference in their effects on lymph S1P levels suggests a more complex regulatory mechanism of S1P gradients than previously understood. The milder side-effect profile of pharmacological inhibitors, such as the absence of hearing defects observed in knockout mice, highlights the potential advantages of a therapeutic approach that allows for dose-dependent and reversible target engagement.
Future research should focus on elucidating the precise mechanism by which Spns2 inhibitors induce lymphopenia without drastically altering bulk lymph S1P concentrations. Further comparative studies using a wider range of doses and time points for pharmacological inhibitors will be crucial for a more nuanced understanding of their effects relative to genetic deletion. These investigations will be instrumental in the continued development of Spns2 inhibitors as a promising new class of immunomodulatory drugs.
References
- 1. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of SLB1122168 Cross-Reactivity with S1P Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective S1P transporter inhibitor, SLB1122168, with other known S1P transporters. The information presented is based on available experimental data to aid in the objective assessment of this compound's performance and selectivity profile.
Introduction to this compound and S1P Transport
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and vascular barrier integrity. The extracellular gradient of S1P is tightly regulated by a balance of synthesis, degradation, and transport. Several transporter proteins are responsible for S1P efflux from cells, including Spinster homolog 2 (Spns2), Major facilitator superfamily domain containing 2B (Mfsd2b), and members of the ATP-binding cassette (ABC) transporter family, such as ABCA1, ABCC1, and ABCG2.
This compound has emerged as a potent and specific inhibitor of Spns2, a key transporter of S1P from lymphatic and vascular endothelial cells. By blocking Spns2-mediated S1P export, this compound effectively reduces circulating lymphocytes, highlighting its potential as a therapeutic agent in autoimmune diseases and other inflammatory conditions. This guide focuses on the cross-reactivity of this compound with other S1P transporters to provide a clear understanding of its selectivity.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of this compound against its primary target, Spns2, and its reported cross-reactivity with another major S1P transporter, Mfsd2b. Data for a next-generation Spns2 inhibitor, SLF80821178, is also included for comparative purposes.
| Compound | Primary Target | IC50 (nM) | Other S1P Transporters | Activity | Reference |
| This compound | Spns2 | 94 | Mfsd2b | No activity up to 10 µM | [1] |
| SLF80821178 | Spns2 | 51 | Mfsd2b | No effect on S1P release from red blood cells (up to 5 µM) | [2] |
S1P Signaling and Transporter Roles
The following diagram illustrates the central role of S1P transporters in establishing the extracellular S1P gradient that drives S1P receptor signaling.
Experimental Protocols
In Vitro S1P Transporter Inhibition Assay (Cell-Based)
This protocol outlines a general method for assessing the inhibitory activity of compounds against S1P transporters expressed in a cellular context.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HeLa or HEK293T) in standard growth medium. These cell lines have sufficient S1P synthetic capacity.
-
For transporters not endogenously expressed, transiently or stably transfect the cells with a plasmid encoding the human S1P transporter of interest (e.g., Spns2, Mfsd2b, ABCA1, ABCC1, or ABCG2).
-
For stable cell lines, select and maintain the cells in a medium containing the appropriate selection antibiotic (e.g., G418).
2. Assay Preparation:
-
Seed the transfected or endogenous transporter-expressing cells into 12-well plates and grow to near confluence.
-
On the day of the assay, wash the cells with phosphate-buffered saline (PBS).
-
Replace the growth medium with serum-free assay medium containing a low percentage of fatty acid-free bovine serum albumin (BSA) (e.g., 0.1-0.2%) to act as an S1P carrier.
-
To maximize the detection of exported S1P, the assay medium should be supplemented with inhibitors of S1P degradation, such as a phosphatase inhibitor cocktail and an S1P lyase inhibitor (e.g., 4-deoxypyridoxine).
3. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the assay medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 16-18 hours) to allow for S1P export.
4. Sample Collection and Preparation:
-
After incubation, carefully collect the conditioned medium from each well.
-
To each sample, add a known amount of a stable isotope-labeled internal standard (e.g., d7-S1P) for accurate quantification.
-
Precipitate proteins by adding an equal volume of ice-cold methanol or another suitable organic solvent.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.
5. S1P Quantification by LC-MS/MS:
-
Analyze the S1P levels in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The chromatographic separation is typically performed on a C18 reverse-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify S1P and the internal standard.
6. Data Analysis:
-
Calculate the concentration of S1P in each sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.
-
Determine the percent inhibition of S1P transport for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical workflow for assessing the cross-reactivity of a test compound against a panel of S1P transporters.
Conclusion
This compound is a potent and highly selective inhibitor of the S1P transporter Spns2, with no reported activity against Mfsd2b at physiologically relevant concentrations. While comprehensive data on its cross-reactivity with ABC family S1P transporters is currently limited, the distinct structural and functional characteristics of these transporters suggest a favorable selectivity profile for this compound. The provided experimental protocol offers a robust framework for further investigating the selectivity of this compound and other S1P transporter inhibitors, which is crucial for the development of targeted therapeutics with minimal off-target effects.
References
Comparative Efficacy of Sphingosine-1-Phosphate Transporter 2 (Spns2) Inhibitors on Lymphocyte Trafficking
A detailed analysis for researchers and drug development professionals.
The targeted inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2), presents a promising therapeutic strategy for a range of autoimmune diseases. By impeding the egress of lymphocytes from lymphoid organs, Spns2 inhibitors can effectively modulate the immune response. This guide provides a comparative analysis of key Spns2 inhibitors, summarizing their performance based on available experimental data.
Data Presentation: Quantitative Comparison of Spns2 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of prominent Spns2 inhibitors based on published research.
| Inhibitor | In Vitro Potency (IC50) | In Vivo Effect on Circulating Lymphocytes | Experimental Model | Reference |
| SLF1081851 | 1.93 µM (in S1P release assay) | Significant decrease in circulating lymphocytes | Mice and Rats | [1][2] |
| SLF80821178 | 51 nM (in S1P release assay) | ~50% reduction in circulating lymphocytes | Mice | [3][4][5] |
| SLB1122168 | 94 nM (in S1P release assay) | Dose-dependent decrease in circulating lymphocytes | Mice and Rats | [6][7] |
| Unnamed Lead Candidate | Dose-dependent inhibition | ~60% reduction in T cell counts | Mice | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
Alternatives to SLB1122168 for studying S1P signaling.
An essential guide for researchers navigating the complexities of sphingosine-1-phosphate (S1P) signaling, this document provides a comparative overview of alternatives to SLB1122168. As a potent inhibitor of the S1P transporter Spinster homolog 2 (Spns2), this compound offers a specific way to study the consequences of blocking S1P egress from cells[1]. However, a comprehensive understanding of S1P signaling often requires interrogating the pathway at different nodes.
This guide details three primary classes of alternative tools:
-
S1P Receptor Modulators: The most widely studied class, these compounds directly bind to and modulate the activity of the five known S1P receptors (S1PR1-5). They can be agonists, antagonists, or functional antagonists that induce receptor internalization.
-
Sphingosine Kinase (SphK) Inhibitors: These molecules target the enzymes (SphK1 and SphK2) responsible for phosphorylating sphingosine to produce S1P, thereby depleting the cellular source of the signaling lipid[2][3].
-
Alternative Spns2 Inhibitors: Other compounds that, like this compound, block the Spns2 transporter to prevent S1P release.
By comparing the mechanisms, selectivity, and potency of these alternatives, researchers can select the most appropriate tool to dissect the specific roles of S1P in their experimental models.
Comparative Data of S1P Signaling Modulators
The following table summarizes key quantitative data for this compound and its alternatives, allowing for a direct comparison of their targets and potencies.
| Compound Name | Class | Primary Target(s) | Mechanism of Action | Potency (IC50/EC50) | Key Application/Finding |
| This compound | Spns2 Inhibitor | Spns2 | Inhibits S1P release from cells | IC50: 94 nM[1] | Reduces circulating lymphocytes in vivo[1] |
| SLF80821178 | Spns2 Inhibitor | Spns2 | Inhibits S1P release from cells | IC50: 51 nM[4] | Recapitulates lymphopenia seen in Spns2 null animals[4] |
| Fingolimod (FTY720-P) | S1PR Modulator | S1PR1, S1PR3, S1PR4, S1PR5 | Agonist; Functional Antagonist of S1PR1 | S1PR1: ~1 nM (Ki) | First oral drug for multiple sclerosis; non-selective S1PR engagement[5][6][7][8] |
| Siponimod (BAF312) | S1PR Modulator | S1PR1, S1PR5 | Selective Agonist | S1PR1: 0.39 nM (EC50); S1PR5: 0.98 nM (EC50) | Approved for secondary progressive MS; selective for S1PR1/5[7][9][10] |
| Ozanimod (RPC1063) | S1PR Modulator | S1PR1, S1PR5 | Selective Agonist | S1PR1: 160 pM (cAMP), 410 pM (GTPγS)[11] | Approved for MS and ulcerative colitis; high potency and selectivity for S1PR1/5[12][13][14] |
| Ponesimod | S1PR Modulator | S1PR1 | Highly Selective Agonist | EC50: 5.7 nM[15] | Approved for relapsing MS; high selectivity for S1PR1 with rapid reversibility[15][16][17] |
| Amiselimod (MT-1303) | S1PR Modulator | S1PR1 | Selective Agonist | MT-1303-P has high S1PR1 agonism[18][19] | Favorable cardiac safety profile compared to non-selective modulators[18][20] |
| SK1-I | SphK Inhibitor | SphK1 | Inhibits S1P synthesis | - | Inhibits growth of leukemia and glioblastoma tumors in xenografts[21] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for these compounds and a typical research workflow, the following diagrams are provided.
Caption: S1P Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Characterizing S1P Modulators.
Detailed Experimental Protocols
Here we provide methodologies for key experiments used to characterize and compare modulators of the S1P signaling pathway.
GTPγS Binding Assay (for S1PR Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Increased [³⁵S]GTPγS binding indicates G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (e.g., S1PR1-CHO cells). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (final concentration ~10 µM) to ensure G-proteins are in an inactive state.
-
Cell membranes (5-10 µg of protein per well).
-
Test compound at various concentrations.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen). Wash the filters rapidly with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
S1PR1 Internalization Assay (Flow Cytometry)
This assay quantifies the agonist-induced internalization of S1P receptors from the cell surface, a key mechanism for functional antagonists like Fingolimod and Ponesimod[22].
Methodology:
-
Cell Culture: Use a cell line stably expressing an N-terminally HA-tagged human S1P receptor (e.g., HA-S1PR1-C6 glioma cells)[22].
-
Compound Treatment: Seed cells in a 24-well plate. The next day, treat the cells with the test compound (e.g., Ponesimod) at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Cell Staining:
-
Gently detach cells using a non-enzymatic cell dissociation solution.
-
Wash cells with ice-cold FACS buffer (PBS containing 1% BSA).
-
Incubate cells with a primary antibody against the HA-tag (or a receptor-specific extracellular epitope) for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash cells twice more and resuspend in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. Calculate the percentage of remaining surface receptors relative to the vehicle-treated control. Plot this percentage against the log concentration of the compound to determine the EC50 for internalization.
In Vivo Lymphopenia Assay
This functional assay assesses the ability of S1PR1 modulators or Spns2 inhibitors to sequester lymphocytes in lymphoid organs, leading to a reduction of lymphocytes in peripheral blood[1][16].
Methodology:
-
Animal Model: Use mice (e.g., C57BL/6) or rats. Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) to the animals via the desired route (e.g., intraperitoneal injection, oral gavage)[1]. Include a vehicle control group.
-
Blood Collection: At various time points post-administration (e.g., 2, 4, 8, 24 hours), collect a small volume of blood (~50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Blood Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of circulating lymphocytes.
-
Data Analysis: Calculate the percentage change in lymphocyte count for each treated animal relative to its baseline (pre-dose) count or relative to the vehicle control group at the same time point. Plot the lymphocyte count or percentage reduction over time to observe the onset, magnitude, and duration of lymphopenia. Dose-response curves can be generated from data at a fixed time point (e.g., 24 hours) to determine the ED50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Sphingosine 1 phosphate inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of sphingosine-1-phosphate metabolism (sphingosine kinases and sphingosine-1-phosphate lyase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. scripps.edu [scripps.edu]
- 7. mdpi.com [mdpi.com]
- 8. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siponimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 15. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. primarycarenotebook.com [primarycarenotebook.com]
- 18. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells | PLOS One [journals.plos.org]
- 19. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SLB1122168: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like SLB1122168, a potent Spns2 inhibitor, is a critical component of laboratory safety and regulatory compliance. While the specific Safety Data Sheet (SDS) for this compound could not be publicly accessed, this guide provides essential, immediate safety and logistical information based on the chemical class of the compound and standard laboratory procedures.
Core Principle: Avoid Environmental Release
The primary goal in the disposal of any research chemical is to prevent its release into the environment. Improper disposal can have unforeseen consequences for ecosystems and public health. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound belongs to the 2-aminobenzoxazole class of compounds. While specific toxicity data for this compound is not available, related compounds in this class are known to be harmful if swallowed and can cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal protocol is paramount to ensuring safety and compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid (e.g., weighing paper, spatulas), in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Contaminated Labware: Glassware and other lab materials that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) to rinse the compound into the hazardous liquid waste stream. The cleaned labware can then be washed according to standard laboratory procedures.
2. Waste Labeling:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and volume of the waste
-
The date of accumulation
3. Storage of Waste:
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By implementing these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling SLB1122168
This guide provides crucial safety and logistical information for the handling, operation, and disposal of SLB1122168, a potent small molecule inhibitor. The following procedures are based on best practices for managing hazardous research chemicals in a laboratory setting, designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a stringent personal protective equipment (PPE) protocol is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloved recommended) - Flame-Resistant Lab Coat - Chemical Splash Goggles and Face Shield - N95 Respirator or higher |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles |
| General Laboratory Operations | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields |
| Waste Disposal | - Heavy-Duty Chemical Resistant Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) if one becomes available. Personal protective equipment is considered the last line of defense[1].
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
-
Prepare all necessary equipment and reagents in advance to minimize the time spent handling the compound.
-
Cover the work surface with absorbent bench paper.
2. Weighing and Reconstitution:
-
When handling the solid form of this compound, conduct all weighing and aliquoting within a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper and appropriate tools.
-
To prepare a stock solution, slowly add the solvent to the vial containing the compound to avoid splashing. Ensure the container is securely capped before mixing.
3. Experimental Use:
-
When using solutions of this compound, always wear appropriate gloves and eye protection.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].
-
All manipulations should be performed in a manner that minimizes the generation of aerosols.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Waste Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area away from general lab traffic.
-
Follow your institution's hazardous waste disposal procedures for collection and final disposal. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office for specific neutralized and diluted substances[3][4].
Emergency Procedures
1. Spills:
-
Minor Spill: In case of a small spill (a few milliliters of a dilute solution) within a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[5][6] The contaminated absorbent should then be collected in a sealed hazardous waste container.[5] Clean the spill area with soap and water.
-
Major Spill: For a larger spill, or any spill outside of a fume hood, evacuate the immediate area and alert your supervisor and institutional EHS.[7] Prevent others from entering the contaminated area.
2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet if available.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. acs.org [acs.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
